3-(4-methyl benzoyloxy) flavone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJAHUOWIAXTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flavonoids
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants.[1][2] They form a significant part of the human diet and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The core structure of flavones consists of a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone.[1] Modifications to this basic skeleton, through the addition of various functional groups, give rise to a vast number of derivatives with distinct physicochemical and biological properties. The 3-hydroxyflavone (flavonol) scaffold, in particular, serves as a versatile precursor for the synthesis of various acyloxy derivatives, offering opportunities to modulate their biological activity.
Proposed Synthesis of 3-(4-methyl benzoyloxy) flavone
The synthesis of this compound can be efficiently achieved through the acylation of 3-hydroxyflavone (flavonol). A plausible and commonly employed synthetic route is the Baker-Venkataraman rearrangement followed by an esterification step.
Synthesis of 3-Hydroxyflavone (Flavonol)
A well-established method for the synthesis of the flavonol precursor involves the following steps:
-
Esterification of 2'-hydroxyacetophenone: 2'-hydroxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to yield 2-benzoyloxyacetophenone.
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes an intramolecular Claisen condensation, known as the Baker-Venkataraman rearrangement, in the presence of a strong base such as potassium hydroxide, to form a 1,3-diketone intermediate (1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione).
-
Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., sulfuric acid in acetic acid) to yield 3-hydroxyflavone.
Esterification of 3-Hydroxyflavone
The final step involves the esterification of the 3-hydroxyl group of the flavonol with 4-methylbenzoyl chloride (p-toluoyl chloride).
-
Reaction: 3-Hydroxyflavone is dissolved in a suitable solvent, such as pyridine or dichloromethane, and treated with 4-methylbenzoyl chloride. The reaction is typically carried out at room temperature.
-
Work-up: After the reaction is complete, the mixture is worked up by washing with dilute acid and water, followed by extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Experimental Workflow for the Synthesis of this compound
References
An In-depth Technical Guide on 3-(4-methyl benzoyloxy) flavone
CAS Number: 808784-08-9
Chemical Name: 3-(4-methyl benzoyloxy) flavone
Molecular Formula: C₂₃H₁₆O₄
Molecular Weight: 356.37 g/mol
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound is a synthetic derivative of the flavone backbone, characterized by a 4-methylbenzoyloxy group at the 3-position of the C ring. While specific biological data for this exact compound is limited in publicly available literature, this guide consolidates information on the synthesis, potential biological activities, and relevant experimental protocols based on studies of structurally similar flavone derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel flavonoid compounds.
Synthesis
The synthesis of this compound can be achieved through the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride. This is a common method for preparing 3-acyloxy-flavone derivatives.[3]
Experimental Protocol: Synthesis of this compound[3]
-
Starting Materials: 3-hydroxyflavone, 4-methylbenzoyl chloride, pyridine, and a suitable solvent like dichloromethane.
-
Reaction Setup: Dissolve 3-hydroxyflavone in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add 4-methylbenzoyl chloride dropwise to the solution while stirring at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with an organic solvent such as dichloromethane.
-
Purification: The organic layer is washed with dilute hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities
Based on the extensive research on flavone derivatives, this compound is anticipated to exhibit anti-inflammatory and anticancer activities. The introduction of substituents on the flavone core can significantly modulate its biological properties.[4][5]
Anticancer Activity
Flavonoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and angiogenesis.[6][7] The substitution pattern on the flavone rings plays a crucial role in determining the cytotoxic potency. For instance, the presence of certain functional groups can enhance the anticancer activity against various cancer cell lines.[4]
Table 1: In Vitro Anticancer Activity of Representative Flavone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Halogenated Flavone (F3) | HeLa (Cervical Cancer) | 0.71 | [4] |
| Halogenated Flavone (F3) | MCF-7 (Breast Cancer) | 1.12 | [4] |
| Halogenated Flavonol (OF3) | HeLa (Cervical Cancer) | 0.51 | [4] |
| Halogenated Flavonol (OF3) | MCF-7 (Breast Cancer) | 1.04 | [4] |
| Luteolin | MCF-7 (Breast Cancer) | 14 | [8] |
| Quercetin | MCF-7 (Breast Cancer) | 19 | [8] |
Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available.
Anti-inflammatory Activity
Flavonoids are known to possess significant anti-inflammatory properties.[9][10] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by down-regulating the expression of inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[10][11]
Table 2: In Vitro Anti-inflammatory Activity of Representative Flavone Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Apigenin | RAW 264.7 | NO Inhibition | 1.43 | [12] |
| Kaempferol | RAW 264.7 | NO Inhibition | 5.75 | [12] |
| Quercetin | RAW 264.7 | NO Inhibition | 19.51 | [12] |
| 2'-methylflavanone | RAW 264.7 | NO Inhibition | - | [13] |
| 3'-methylflavanone | RAW 264.7 | NO Inhibition | - | [13] |
Note: This table presents data for structurally related flavones to suggest the potential activity of the title compound. Direct experimental data for this compound is not available. For some compounds, specific IC50 values were not provided in the source but were shown to be active.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
In Vitro Anticancer Activity: MTT Assay[8][14]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to prepare a stock solution. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for 24-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay[11][12]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are plated in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10-15 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated wells with those in LPS-stimulated control wells. The IC₅₀ value is then determined.
Potential Signaling Pathways
Flavonoids are known to interact with and modulate various cellular signaling pathways. The anti-inflammatory and anticancer effects of flavones are often attributed to their ability to interfere with key signaling cascades.[9][14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids can modulate MAPK signaling, contributing to their anticancer effects.[9]
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other biologically active flavones suggests that it holds promise as a potential anticancer and anti-inflammatory agent. The synthetic route is straightforward, and established in vitro assays can be employed to evaluate its efficacy. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational framework for researchers to initiate such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel flavone derivative, 3-(4-methyl benzoyloxy) flavone. Flavonoids are a widely studied class of polyphenolic compounds known for their diverse pharmacological activities. The targeted modification at the 3-position of the flavone core with a 4-methyl benzoyloxy group is anticipated to modulate its biological properties, potentially enhancing its efficacy and specificity. This document outlines a detailed synthetic protocol, methods for purification, and a full suite of analytical techniques for the comprehensive characterization of the title compound. While specific quantitative and biological data for this novel compound are yet to be established, this guide provides a foundational framework for its synthesis and subsequent investigation.
Introduction
Flavones, a major class of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. These compounds are ubiquitously found in plants and are integral components of the human diet. The scientific community has shown significant interest in flavones due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] The 3-hydroxyflavones (flavonols) are a particularly reactive subclass that can be readily functionalized to generate novel derivatives with potentially enhanced therapeutic profiles.
The esterification of the 3-hydroxyl group of the flavone scaffold is a promising strategy to improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. The introduction of a 4-methyl benzoyloxy moiety is hypothesized to increase lipophilicity, which may lead to improved cell membrane permeability and bioavailability. This guide details the chemical synthesis and rigorous characterization of this compound, providing a roadmap for its preparation and subsequent evaluation as a potential therapeutic agent.
Synthesis of this compound
The synthesis of this compound is proposed to be achieved through a two-step process. The first step involves the synthesis of the precursor, 3-hydroxyflavone, followed by its esterification with 4-methylbenzoyl chloride.
Synthesis of 3-Hydroxyflavone (Precursor)
A common and effective method for the synthesis of 3-hydroxyflavone is the Algar-Flynn-Oyamada (AFO) reaction. This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.
Experimental Protocol:
-
Chalcone Synthesis: o-Hydroxyacetophenone is reacted with benzaldehyde in the presence of a base catalyst (e.g., sodium hydroxide) in an alcoholic solvent to yield 2'-hydroxychalcone.
-
Oxidative Cyclization (AFO Reaction): The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an alkaline solution of hydrogen peroxide. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the crude 3-hydroxyflavone. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford pure 3-hydroxyflavone.
Synthesis of this compound
The final product is synthesized by the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-hydroxyflavone (1 equivalent) in a dry aprotic solvent such as pyridine or dichloromethane, 4-methylbenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours (typically 4-6 hours) and the progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the mixture is poured into ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like ethanol or acetone to yield the pure product.
Characterization of this compound
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties
The physical state, color, and melting point of the purified compound should be determined. The melting point is a crucial indicator of purity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₁₆O₄ |
| Molecular Weight | 356.37 g/mol |
| Appearance | To be determined (likely a crystalline solid) |
| Melting Point | To be determined |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Acetone) |
Spectroscopic Analysis
Spectroscopic methods are employed to elucidate the chemical structure of the synthesized molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. The expected chemical shifts for the protons and carbons of this compound can be predicted based on the structure and data from similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-5 |
| ~7.90-7.40 | m | 8H | Aromatic-H |
| ~7.30 | d | 2H | H-3' and H-5' of benzoyl group |
| ~2.45 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~176.0 | C-4 |
| ~164.0 | C=O (ester) |
| ~156.0 | C-2 |
| ~155.0 | C-9 |
| ~144.0 | C-4 of benzoyl group |
| ~138.0 | C-3 |
| ~134.0-121.0 | Aromatic-C |
| ~21.8 | -CH₃ |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1640 | C=O stretch (γ-pyrone) |
| ~1600, 1480, 1450 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (ester) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Table 5: Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ at ~357.10, [M+Na]⁺ at ~379.08 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound.
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the reaction and to get a preliminary indication of the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water) is recommended.
Experimental and Logical Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Significance and Future Directions
While the specific biological activities of this compound have not yet been reported, derivatives of 3-hydroxyflavone are known to exhibit a range of pharmacological effects. The esterification at the 3-position can influence the molecule's interaction with biological targets. It is plausible that this novel compound could be investigated for its potential role in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Future research should focus on a comprehensive biological evaluation of this compound. This would involve in vitro assays to screen for its cytotoxic, anti-inflammatory, and antioxidant activities. Promising results from these initial screens would warrant further investigation into its mechanism of action, including its effects on specific cellular signaling pathways.
Caption: A proposed workflow for the biological screening of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of the novel flavone derivative, this compound. The outlined protocols and analytical methods will enable researchers to produce and validate this compound for further investigation. The exploration of its biological activities holds the potential for the discovery of new therapeutic agents with improved pharmacological profiles. The data presented herein, while partially predictive, serves as a crucial starting point for the comprehensive scientific evaluation of this promising molecule.
References
In silico docking studies for 3-(4-methyl benzoyloxy) flavone
An In-depth Technical Guide to In Silico Docking of 3-(4-methyl benzoyloxy) flavone with Acetylcholinesterase
Disclaimer: This document presents a hypothetical in silico docking study of this compound. The methodologies, data, and analyses are based on established protocols for similar flavone derivatives and are intended to serve as a technical guide.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] A significant area of research focuses on their potential as enzyme inhibitors.[3][4] This guide details a hypothetical in silico molecular docking study of a specific synthetic flavonoid, this compound, against acetylcholinesterase (AChE).
Acetylcholinesterase is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine.[3][5] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it helps to restore acetylcholine levels in the brain, thereby improving cognitive function.[3][6][7] Given that various flavone derivatives have shown promise as AChE inhibitors, this in silico study aims to predict the binding affinity and interaction patterns of this compound with the active site of AChE, providing a rationale for its potential therapeutic efficacy.[5][8]
Experimental Protocols
This section outlines the detailed methodology for a typical in silico molecular docking study.
Software and Web Resources
-
3D Structure of Ligand: PubChem Database
-
Protein Crystal Structure: Protein Data Bank (PDB)
-
Molecular Visualization: PyMOL, Discovery Studio
-
Molecular Docking: AutoDock Vina
-
ADMET Prediction (Optional): SwissADME
Ligand Preparation
The 3D structure of this compound (PubChem CID: 1680778) is retrieved from the PubChem database. The ligand is then prepared for docking using software like ChemDraw and AutoDock Tools. This process involves:
-
Generating the 3D coordinates of the molecule.
-
Performing energy minimization to obtain a stable conformation.
-
Assigning Gasteiger charges to the atoms.
-
Defining the rotatable bonds to allow for conformational flexibility during docking.
Protein Preparation
The crystal structure of human acetylcholinesterase (hAChE) complexed with a known inhibitor (e.g., Donepezil) is downloaded from the Protein Data Bank (PDB ID: 4EY7). The protein is prepared for docking by:
-
Removing the co-crystallized ligand and water molecules from the PDB file.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Molecular Docking Simulation
Molecular docking is performed using AutoDock Vina to predict the binding mode and affinity of this compound to the active site of hAChE.
-
Grid Box Generation: A grid box is defined around the active site of hAChE. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding pocket.
-
Docking Execution: The prepared ligand and protein files, along with the grid parameters, are used as input for AutoDock Vina. The software then performs a conformational search, fitting the flexible ligand into the rigid protein active site.
-
Analysis of Docking Poses: AutoDock Vina generates multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
Data Presentation
The results of the in silico docking study are summarized in the table below. The data includes the binding energy, estimated inhibitory constant (Ki), and the key interacting amino acid residues of hAChE. For comparison, the docking results for the standard AChE inhibitor, Donepezil, are also included.
| Compound | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues | Hydrogen Bonds | Pi-Pi Interactions |
| This compound | -10.8 | 0.045 | TYR72, ASP74, TRP86, TYR124, TRP286, TYR337, PHE338 | ASP74 | TRP86, TYR337 |
| Donepezil (Reference) | -11.5 | 0.021 | TRP86, GLY121, TYR124, SER125, TRP286, SER293, TYR337, PHE338 | SER125, SER293 | TRP86, TRP286, TYR337 |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the in silico docking study.
Caption: Workflow for the in silico docking of this compound with AChE.
Cholinergic Signaling Pathway
The diagram below provides a simplified representation of the cholinergic signaling pathway and the mechanism of action of an AChE inhibitor.
References
- 1. [PDF] IN SILICO DOCKING AND DYNAMICS OF FLAVONOID ‘DIPLACONE’ AS A POTENTIAL NATURAL INHIBITOR OF ACETYLCHOLINESTERASE | Semantic Scholar [semanticscholar.org]
- 2. Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | C17H21NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Synthesis, In Silico and In Vitro Evaluation of Some Flavone Derivatives for Acetylcholinesterase and BACE-1 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Lipophilicity and Solubility of 3-(4-Methyl Benzoyloxy) Flavone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-methyl benzoyloxy) flavone, focusing on its lipophilicity and solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols for determining these crucial parameters. Furthermore, it visualizes a key signaling pathway influenced by flavone derivatives, offering context for its potential biological activity.
Physicochemical Properties: Lipophilicity and Solubility
Lipophilicity
Lipophilicity, a critical parameter in drug discovery, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
Table 1: Lipophilicity Data for this compound
| Parameter | Value | Method |
| LogP | Data not available | Shake-Flask Method (recommended) |
| LogD at pH 7.4 | Data not available | Shake-Flask Method (recommended) |
Solubility
Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor aqueous solubility can present significant challenges in formulation development and in achieving therapeutic concentrations in vivo.[2][3]
Table 2: Aqueous Solubility Data for this compound
| Parameter | Value | Method |
| Kinetic Solubility | Data not available | Turbidimetric Assay (recommended) |
| Thermodynamic Solubility | Data not available | Shake-Flask Method (recommended) |
| Solubility in Organic Solvents | Soluble in organic solvents[1] | Qualitative |
Experimental Protocols
To address the absence of quantitative data, the following detailed protocols are provided for the experimental determination of the lipophilicity and solubility of this compound.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method
This protocol is considered the "gold standard" for LogP determination and is suitable for a wide range of compounds.[4][5]
Objective: To determine the ratio of the concentration of this compound in n-octanol versus an aqueous buffer at equilibrium.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely. The upper layer is octanol saturated with buffer, and the lower layer is buffer saturated with octanol.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.[6]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker and agitate for 24 hours at a controlled temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The LogP is then calculated as: LogP = log10(P)
-
Determination of Aqueous Solubility by Kinetic Turbidimetric Assay
This high-throughput method is suitable for the rapid assessment of the kinetic solubility of compounds in early drug discovery.[3][7][8]
Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader with turbidimetry or nephelometry capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution in a 96-well plate.
-
-
Addition to Buffer:
-
Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader.
-
-
Data Analysis:
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline, indicating the onset of precipitation.
-
Biological Context: Flavonoids and Cell Signaling
Flavonoids are known to interact with various intracellular signaling pathways, many of which are implicated in cancer cell proliferation and survival.[9][10] The PI3K/Akt pathway is a key regulator of these processes and is a common target of flavone derivatives.[10][11]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments to characterize the lipophilicity and solubility of a novel compound like this compound.
Caption: Workflow for determining the lipophilicity and solubility of a test compound.
References
- 1. 808784-08-9(3-(4-Methyl benzoyloxy)flavone) | Kuujia.com [kuujia.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Methylbenzoyloxy)flavone: A Technical Guide for Research Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylbenzoyloxy)flavone is a synthetic derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. This guide provides a comprehensive overview of 3-(4-methylbenzoyloxy)flavone as a research intermediate, focusing on its synthesis, potential biological significance, and experimental considerations. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from closely related 3-acyloxyflavones to provide a robust framework for its use in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 808784-08-9 | [1] |
| Molecular Formula | C23H16O4 | [1] |
| Molecular Weight | 356.37 g/mol | [1] |
| IUPAC Name | (4-oxo-2-phenyl-4H-chromen-3-yl) 4-methylbenzoate | [1] |
Synthesis
The synthesis of 3-(4-methylbenzoyloxy)flavone is anticipated to follow a two-step process, beginning with the synthesis of its precursor, 3-hydroxyflavone, followed by esterification.
Part 1: Synthesis of 3-Hydroxyflavone
3-Hydroxyflavone is a critical precursor and can be synthesized via the Algar-Flynn-Oyamada (AFO) reaction.[2][3] This reaction involves the oxidative cyclization of a chalcone.
Experimental Protocol: Algar-Flynn-Oyamada Reaction [3]
-
Chalcone Synthesis: An appropriate o-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol to form a chalcone.
-
Oxidative Cyclization: The purified chalcone is then dissolved in a suitable solvent (e.g., methanol or ethanol).
-
An alkaline solution of hydrogen peroxide is added dropwise to the chalcone solution.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the mixture is acidified to precipitate the crude 3-hydroxyflavone.
-
The solid product is collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure 3-hydroxyflavone.
Part 2: Esterification to Yield 3-(4-Methylbenzoyloxy)flavone
The final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.
Experimental Protocol: Esterification
-
3-Hydroxyflavone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine itself).
-
4-Methylbenzoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water or a dilute acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 3-(4-methylbenzoyloxy)flavone.
References
- 1. Synthesis and biological evaluation of acyl derivatives of hydroxyflavones as potent antiproliferative agents against drug resistance cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 3. Synthesis, molecular properties, anti-inflammatory and anticancer activities of novel 3-hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-Methylbenzoyloxy)flavone: A Technical Guide
Introduction
3-(4-Methylbenzoyloxy)flavone is a derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. The introduction of a 4-methylbenzoyloxy group at the 3-position can significantly influence its physicochemical properties and biological efficacy. This guide outlines the predicted spectroscopic data, a plausible synthetic route, and the underlying logical frameworks for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(4-methylbenzoyloxy)flavone. These predictions are derived from the known spectral characteristics of the parent flavone molecule and the 4-methylbenzoyl moiety.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-5 |
| ~8.00 | d | 2H | H-2', H-6' (p-toluoyl) |
| ~7.90 | m | 2H | H-2'', H-6'' (flavone) |
| ~7.70 | m | 1H | H-7 |
| ~7.50 | m | 4H | H-6, H-8, H-3'', H-5'' |
| ~7.30 | d | 2H | H-3', H-5' (p-toluoyl) |
| ~2.40 | s | 3H | -CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C-4 |
| ~165 | C=O (ester) |
| ~161 | C-2 |
| ~156 | C-9 |
| ~145 | C-4' (p-toluoyl) |
| ~138 | C-7 |
| ~134 | C-4'' (flavone) |
| ~131 | C-2', C-6' (p-toluoyl) |
| ~130 | C-2'', C-6'' (flavone) |
| ~129 | C-3', C-5' (p-toluoyl) |
| ~126 | C-1' (p-toluoyl) |
| ~125 | C-6 |
| ~124 | C-10 |
| ~121 | C-3 |
| ~118 | C-5 |
| ~117 | C-8 |
| ~22 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Methyl C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=O stretch (γ-pyrone) |
| ~1610, 1580, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~1270 | Strong | C-O stretch (ester) |
| ~1150 | Medium | C-O-C stretch (ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 356 | High | [M]⁺ (Molecular Ion) |
| 237 | Medium | [M - C₈H₇O]⁺ |
| 119 | Very Strong | [C₈H₇O]⁺ (p-toluoyl cation) |
| 105 | Medium | [C₇H₅O]⁺ |
| 91 | Medium | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
A plausible and generally accepted method for the synthesis of 3-(4-methylbenzoyloxy)flavone is the acylation of 3-hydroxyflavone with 4-methylbenzoyl chloride.
General Synthetic Protocol:
-
Dissolution: Dissolve 3-hydroxyflavone in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Acylation: Add 4-methylbenzoyl chloride dropwise to the cooled solution with continuous stirring. A tertiary amine base like triethylamine may be added if dichloromethane is used as the solvent to act as an acid scavenger.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid solution.
-
Extraction: If necessary, extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and melting point determination.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and analysis, and a predicted fragmentation pathway.
Caption: Workflow for the synthesis and spectroscopic analysis of 3-(4-methylbenzoyloxy)flavone.
Caption: Predicted mass fragmentation pattern for 3-(4-methylbenzoyloxy)flavone.
The Discovery and Synthesis of Novel Flavone Esters: A Technical Guide for Researchers
Abstract
Flavones, a subclass of flavonoids, are naturally occurring polyphenolic compounds renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential is often limited by poor bioavailability and solubility. Esterification of the flavone core represents a promising strategy to overcome these limitations, enhancing lipophilicity and potentially modulating biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel flavone esters, intended for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and signaling pathways.
Introduction
Flavonoids are a diverse group of secondary plant metabolites ubiquitously found in fruits, vegetables, and medicinal herbs.[1] Among them, flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, have garnered significant scientific interest due to their wide spectrum of biological activities.[2] These activities are largely attributed to their ability to scavenge free radicals, modulate inflammatory responses, and interfere with carcinogenic processes.[1][3]
Despite their therapeutic promise, the clinical application of many naturally occurring flavones is hampered by factors such as low aqueous solubility, poor absorption, and rapid metabolism, which collectively contribute to low bioavailability.[2] A key strategy to address these shortcomings is the chemical modification of the flavone scaffold, with esterification being a particularly effective approach. The introduction of an ester functional group can significantly alter the physicochemical properties of the parent flavone, most notably increasing its lipophilicity.[2] This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to improved absorption and cellular uptake.
Furthermore, the nature of the ester side chain provides an opportunity to fine-tune the biological activity of the resulting flavone ester. By varying the length, branching, and functional groups of the acyl moiety, it is possible to create a library of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide will explore the synthesis of these novel flavone esters, summarize their biological activities with quantitative data, and delve into their mechanisms of action, with a focus on key signaling pathways.
Synthesis of Novel Flavone Esters
The synthesis of flavone esters typically involves a two-stage process: first, the synthesis of the core flavone structure, and second, the esterification of a hydroxyl group on the flavone ring.
Synthesis of the Flavone Core
A common and versatile method for synthesizing the flavone backbone is the Baker-Venkataraman rearrangement. This method involves the reaction of a 2-hydroxyacetophenone with an aroyl chloride to form an ester, which then undergoes a base-catalyzed rearrangement to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the desired flavone.
Step 1: Synthesis of 2,5-Dihydroxyacetophenone dibenzoate
-
To a solution of 2,5-dihydroxyacetophenone (0.1 mol) in dry pyridine (50 mL), add benzoyl chloride (0.22 mol) dropwise with stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 2,5-dihydroxyacetophenone dibenzoate.
Step 2: Baker-Venkataraman Rearrangement to 2-hydroxy-5-benzoyloxydibenzoylmethane
-
Dissolve 2,5-dihydroxyacetophenone dibenzoate (0.05 mol) in dry pyridine (100 mL).
-
Add powdered potassium hydroxide (0.15 mol) and heat the mixture at 60°C for 3 hours with stirring.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.
-
Filter the yellow solid, wash with water, and recrystallize from ethanol to obtain the 1,3-diketone intermediate.
Step 3: Cyclization to 6-Hydroxyflavone
-
Dissolve the 1,3-diketone (0.02 mol) in glacial acetic acid (50 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.5 mL) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water until neutral, and recrystallize from ethanol to afford 6-hydroxyflavone.
Esterification of the Flavone Core
Once the hydroxylated flavone is synthesized, the ester functionality can be introduced through various esterification methods. A widely used method involves the reaction of the flavone with an acyl chloride in the presence of a base like pyridine. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the flavone and a carboxylic acid.[4][5]
Method A: Acyl Chloride Method
-
Dissolve the hydroxyl-substituted flavone (e.g., 6-hydroxyflavone) (1 mmol) in dry pyridine (10 mL).
-
To this solution, add the desired acyl chloride (1.2 mmol) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
Pour the reaction mixture into ice-cold 1M HCl (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[6]
Method B: DCC Coupling Method
-
Dissolve the hydroxyl-substituted flavone (1 mmol), the desired carboxylic acid (1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane (20 mL).
-
Cool the solution to 0°C and add a solution of DCC (1.5 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Characterization
The synthesized flavone esters are characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the synthesized compounds. The 1H NMR spectrum will show characteristic signals for the flavone backbone protons and the protons of the ester side chain.[7][8][9][10] The 13C NMR spectrum will confirm the presence of the ester carbonyl carbon and the carbons of the flavone and acyl moieties.[7][8][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized flavone esters, confirming their elemental composition.[11][12][13][14][15]
Synthetic and analytical workflow for novel flavone esters.
Biological Activities of Novel Flavone Esters
The esterification of flavones can significantly impact their biological activities. The following sections summarize the antioxidant, anti-inflammatory, and anticancer properties of novel flavone esters, with quantitative data presented for comparative analysis.
Antioxidant Activity
Flavone esters are evaluated for their antioxidant potential using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.[16][17]
| Compound | Assay | IC50 (µM) | Reference |
| 6-Hydroxyflavone | DPPH | 25.4 ± 1.8 | [18] |
| 6-Acetoxyflavone | DPPH | 45.2 ± 2.5 | [18] |
| 7-Hydroxyflavone | ABTS | 18.9 ± 1.2 | [19] |
| 7-Propionyloxyflavone | ABTS | 32.7 ± 2.1 | [19] |
| Luteolin | DPPH | 8.5 ± 0.7 | [20] |
| Luteolin-7-O-acetate | DPPH | 15.2 ± 1.1 | [20] |
| Quercetin | ABTS | 5.3 ± 0.4 | [21] |
| Quercetin pentaacetate | ABTS | > 100 | [21] |
Anti-inflammatory Activity
The anti-inflammatory effects of flavone esters are commonly assessed by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Apigenin | RAW 264.7 | NO inhibition | 12.8 ± 1.1 | [22] |
| Apigenin-7-O-butyrate | RAW 264.7 | NO inhibition | 8.5 ± 0.9 | [22] |
| Luteolin | RAW 264.7 | NO inhibition | 9.2 ± 0.8 | [23] |
| Luteolin-3'-O-propionate | RAW 264.7 | NO inhibition | 6.1 ± 0.5 | [23] |
| Chrysin | J774A.1 | NO inhibition | 15.4 ± 1.3 | [24] |
| Chrysin-7-O-benzoate | J774A.1 | NO inhibition | 10.9 ± 1.0 | [24] |
Anticancer Activity
The cytotoxic effects of novel flavone esters against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[17][25][26]
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Hydroxyflavone | MCF-7 (Breast) | 28.7 ± 2.5 | [27][28] |
| 6-Butyryloxyflavone | MCF-7 (Breast) | 15.2 ± 1.8 | [27][28] |
| 7-Hydroxyflavone | HeLa (Cervical) | 35.1 ± 3.1 | [27][28] |
| 7-Hexanoyloxyflavone | HeLa (Cervical) | 19.8 ± 2.2 | [27][28] |
| Apigenin | A549 (Lung) | 22.4 ± 2.0 | [27][28] |
| Apigenin-4'-O-acetate | A549 (Lung) | 12.9 ± 1.5 | [27][28] |
| Luteolin | HT-29 (Colon) | 18.6 ± 1.7 | [27][28] |
| Luteolin-7,3'-di-O-butyrate | HT-29 (Colon) | 9.3 ± 1.1 | [27][28] |
Mechanism of Action: Modulation of Signaling Pathways
Flavone esters exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. The PI3K/Akt, NF-κB, and MAPK pathways are key targets.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[29][30][31][32][33] Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and their ester derivatives have been shown to inhibit this pathway at multiple points.[29][30][31][32][33] For instance, some flavone esters can directly inhibit the activity of PI3K, preventing the phosphorylation of Akt. This, in turn, can lead to the induction of apoptosis in cancer cells.
Inhibition of the PI3K/Akt pathway by flavone esters.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[3][34][35][36][37] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3][34][35][36][37] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavone esters can inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[3][34][35][36][37]
Inhibition of the NF-κB pathway by flavone esters.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][[“]][39][40][41] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPKs.[1][[“]][39][40][41] Flavone esters have been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of key kinases in the cascade.[1][[“]][39][40][41] This can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCC - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. phcogj.com [phcogj.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. gpub.org [gpub.org]
- 24. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 34. globalsciencebooks.info [globalsciencebooks.info]
- 35. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 36. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]
- 39. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(4-methyl benzoyloxy) flavone, a derivative of the flavonol class of flavonoids. Flavonoids are a significant class of natural products and synthetic analogs that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The esterification of the 3-hydroxyl group of the flavone core can modulate its physicochemical properties and biological activity.
This protocol outlines a three-step synthesis beginning with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an Algar-Flynn-Oyamada reaction to construct the 3-hydroxyflavone scaffold, and culminating in the esterification to yield the target compound.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxychalcone
This procedure details the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxyacetophenone and benzaldehyde.
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (1.76 g, 44 mmol) in a 20% (v/v) ethanol-water solution (30 mL).
-
Stir the solution at room temperature for 30 minutes.
-
To this solution, add 2'-hydroxyacetophenone (2.26 g, 16.6 mmol) and benzaldehyde (1.76 g, 16.6 mmol).
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture to a pH of 5-6 by the dropwise addition of 6 M HCl with constant stirring.
-
A yellow precipitate of 2'-hydroxychalcone will form. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to obtain the pure 2'-hydroxychalcone.
Step 2: Synthesis of 3-Hydroxyflavone (Flavonol)
This protocol describes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of 2'-hydroxychalcone to 3-hydroxyflavone.
Materials:
-
2'-Hydroxychalcone
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol
-
Hydrochloric acid (HCl), 2 M
Procedure:
-
In a 250 mL flask, dissolve the purified 2'-hydroxychalcone (2.24 g, 10 mmol) in methanol (50 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (2 M, 15 mL).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.5 mL) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Acidify the mixture with 2 M HCl.
-
The resulting precipitate is crude 3-hydroxyflavone. Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to yield pure 3-hydroxyflavone.
Step 3: Synthesis of this compound
This final step involves the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride.
Materials:
-
3-Hydroxyflavone
-
4-Methylbenzoyl chloride (p-Toluoyl chloride)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxyflavone (2.38 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Add pyridine (1.19 g, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.70 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water (30 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis.
Table 1: Physicochemical and Yield Data for Reactants and Intermediates
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 2'-Hydroxyacetophenone | C |
Application Note: High-Yield Synthesis of 3-(4-methyl benzoyloxy) flavone
Audience: Researchers, scientists, and drug development professionals.
Introduction Flavonoids are a diverse class of phenolic compounds widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Modifications to the core flavone structure, such as the synthesis of esters at the 3-hydroxy position, can lead to novel compounds with enhanced or specific activities. This document provides a detailed protocol for the high-yield, two-step synthesis of a specific ester, 3-(4-methyl benzoyloxy) flavone, a compound of interest for screening in drug discovery programs. The protocol is based on established methods for the synthesis of 3-hydroxyflavone and its subsequent esterification.
Synthesis Overview
The synthesis of this compound is achieved in two primary stages:
-
Synthesis of the Precursor (3-Hydroxyflavone): This involves the oxidative cyclization of a chalcone intermediate, which is formed from the reaction of o-hydroxyacetophenone and benzaldehyde. This procedure is a variation of the Flynn–Algar–Oyamada reaction.[1][3]
-
Esterification: The 3-hydroxy group of the flavone is then acylated using 4-methylbenzoyl chloride in the presence of a base catalyst to yield the final product.[1][2]
A diagram of the overall experimental workflow is provided below.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyflavone (Precursor)
This protocol is adapted from the well-established Algar-Flynn-Oyamada reaction for synthesizing flavonols.[1][3]
Materials:
-
2'-Hydroxychalcone (can be synthesized from o-hydroxyacetophenone and benzaldehyde)
-
Ethanol
-
20% aqueous Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
5N Hydrochloric Acid (HCl)
-
Ethyl acetate for recrystallization
Procedure:
-
Suspend 0.01 moles of 2'-hydroxychalcone in 85 mL of ethanol in a flask with stirring.
-
Add 10 mL of 20% aqueous sodium hydroxide to the suspension.
-
Carefully add 18 mL of 30% hydrogen peroxide dropwise over a period of 30 minutes, maintaining the reaction temperature at approximately 30°C.
-
Continue stirring the reaction mixture for 3.5 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with 5N hydrochloric acid.
-
A precipitate of crude 3-hydroxyflavone will form. Filter the solid product using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water.
-
Dry the crude product.
-
Purify the 3-hydroxyflavone by recrystallization from ethyl acetate. The purity can be checked by melting point determination and Thin-Layer Chromatography (TLC).[1]
Protocol 2: High-Yield Synthesis of this compound
This protocol uses a base-catalyzed acylation method known to produce high yields for 3-hydroxyflavone esters.[1][2]
Materials:
-
3-Hydroxyflavone (from Protocol 1)
-
4-methylbenzoyl chloride (p-toluoyl chloride)
-
Dry, redistilled pyridine
-
Ice-cold water
-
Ethanol for recrystallization
Procedure:
-
In a conical flask, combine 0.004 moles of 3-hydroxyflavone and 0.005 moles of 4-methylbenzoyl chloride.
-
Add 4 mL of dry, redistilled pyridine to serve as the catalyst and solvent.
-
Heat the mixture in a water bath maintained at 50°C for approximately 2 to 2.5 hours.[1]
-
After the reaction period, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product and wash it with cold water.
-
Purify the crude this compound by recrystallization from ethanol.
-
The final product should be characterized by IR, ¹H-NMR, and Mass spectral studies to confirm its structure.[1]
Data Presentation
The following table summarizes the reaction conditions and expected outcomes based on analogous syntheses reported in the literature.
| Step | Reaction | Key Reagents | Catalyst | Temperature | Time (hours) | Expected Yield | Reference |
| 1 | Synthesis of 3-Hydroxyflavone | 2'-Hydroxychalcone, H₂O₂ | NaOH | 30°C | 3.5 | ~58% | [1][2] |
| 2 | Esterification | 3-Hydroxyflavone, 4-methylbenzoyl chloride | Pyridine | 50°C | 2-2.5 | 62-70% | [1][2] |
Application Notes: Biological Context
Flavonoids are known to interact with various biological pathways. Their mechanism of action often involves the inhibition of key signaling enzymes. For instance, many flavonoids have been shown to inhibit protein kinases such as Protein Kinase C (PKC), Protein Tyrosine Kinases (PTKs), and Mitogen-Activated Protein Kinases (MAPKs).[1] These pathways are critical in cellular processes like proliferation, inflammation, and apoptosis. The synthesized this compound, as a member of this class, is a prime candidate for screening as an inhibitor in such pathways.
Caption: Potential inhibitory action of flavones on a generic MAP Kinase signaling pathway.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antioxidant potential of 3-(4-methyl benzoyloxy) flavone. The following assays are pivotal in determining the free radical scavenging and antioxidant capacities of flavonoid compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[1] The antioxidant reacts with the stable DPPH radical, reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3]
Experimental Protocol
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[2]
-
Sample Preparation : Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solution at different concentrations.[4]
-
Incubation : Incubate the plate at 37°C for 30 minutes in the dark.[4]
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.[2]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[2] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.[5][6]
Experimental Protocol
-
Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7] Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[6][7]
-
Sample Preparation : Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture : Add 200 µL of the diluted ABTS•+ solution to 5 µL of the sample solution in a 96-well plate.[5]
-
Incubation : Incubate the mixture for 5 minutes at room temperature with continuous shaking.[5]
-
Measurement : Read the absorbance at 734 nm.[5]
-
Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[8] The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]
Superoxide Radical (O₂⁻) Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are highly reactive oxygen species. The assay often utilizes a system that generates superoxide radicals, and the scavenging activity is measured by the inhibition of the reduction of a detector molecule like nitroblue tetrazolium (NBT).[9]
Experimental Protocol
-
Reagent Preparation : Prepare solutions of 50 µM Nitroblue Tetrazolium (NBT), 468 µM NADH, and 60 µM Phenazine Methosulfate (PMS).[10]
-
Sample Preparation : Prepare various concentrations of this compound in a suitable buffer.
-
Reaction Mixture : To 1 mL of the sample solution, add 1 mL of 50 µM NBT solution and 1 mL of 468 µM NADH. Initiate the reaction by adding 1 mL of 60 µM PMS.[10]
-
Incubation : Incubate the reaction mixture at room temperature for 5 minutes.[10]
-
Calculation : The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction, and A_sample is the absorbance in the presence of the test compound.
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is the most reactive oxygen species and can cause significant cellular damage. This assay assesses the ability of a compound to neutralize these harmful radicals, often generated by a Fenton-like reaction.[11]
Experimental Protocol
-
Reagent Preparation : Prepare solutions of 1.5 mM o-phenanthroline in absolute ethanol, 1.5 mM FeSO₄, and 0.02% (v/v) H₂O₂.[11]
-
Sample Preparation : Prepare various concentrations of this compound in a suitable solvent.
-
Reaction Mixture : Mix 1 mL of 1.5 mM o-phenanthroline, 1 mL of PBS buffer (pH 7.4), and 1 mL of the sample solution. Add 1 mL of 1.5 mM FeSO₄ solution and mix. Initiate the reaction by adding 1 mL of 0.02% H₂O₂.[11]
-
Incubation : Incubate the mixture in a constant temperature water bath at 37°C for 60 minutes.[11]
-
Calculation : The hydroxyl radical scavenging rate is calculated using the formula: Scavenging Rate (%) = [(A_s - A_0) / (A_n - A_0)] x 100 Where A_s is the absorbance of the sample mixture, A_0 is the absorbance of the blank group (without sample), and A_n is the absorbance of the control group (without H₂O₂).[11]
Nitric Oxide (NO) Scavenging Assay
This assay determines the ability of a compound to scavenge nitric oxide radicals. The method is based on the generation of nitric oxide from sodium nitroprusside and its subsequent reaction with oxygen to form nitrite ions, which are quantified using the Griess reagent.[13][14]
Experimental Protocol
-
Reagent Preparation : Prepare a 10 mM sodium nitroprusside solution in phosphate-buffered saline (pH 7.4). Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sample Preparation : Prepare various concentrations of this compound.
-
Reaction Mixture : Mix 2 mL of 10 mM sodium nitroprusside with 0.5 mL of the sample solution and 0.5 mL of phosphate buffer saline.[13]
-
Incubation : Incubate the mixture at 25°C for 150 minutes.[13]
-
Color Development : After incubation, add 0.5 mL of the reaction mixture to 1 mL of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow to stand for 5 minutes. Then, add 1 mL of 0.1% w/v napthylethylenediamine dihydrochloride and incubate for 30 minutes at room temperature.[13]
-
Measurement : Measure the absorbance at 540 nm.[13]
-
Calculation : The percentage of nitric oxide scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the test compound).[13]
Data Presentation
The quantitative results from these assays are typically summarized in tables to facilitate comparison of the antioxidant activity of this compound with standard antioxidants.
| Assay | Test Compound | IC50 (µg/mL) | Standard (e.g., Ascorbic Acid, Trolox) | IC50 (µg/mL) |
| DPPH Scavenging | This compound | Data | Ascorbic Acid | Data |
| ABTS Scavenging | This compound | Data | Trolox | Data |
| Superoxide Scavenging | This compound | Data | Ascorbic Acid | Data |
| Hydroxyl Scavenging | This compound | Data | Mannitol | Data |
| Nitric Oxide Scavenging | This compound | Data | Curcumin | Data |
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for conducting in vitro antioxidant assays.
Signaling Pathway of Radical Scavenging
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ABTS radical scavenging assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Superoxide Radical-scavenging Activity [protocols.io]
- 11. 3.6.3. Hydroxyl Radical Scavenging Activity [bio-protocol.org]
- 12. 2.6.3. Hydroxyl Radical Scavenging Assay [bio-protocol.org]
- 13. Nitric oxide (NO) scavenging assay [bio-protocol.org]
- 14. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
Application Notes and Protocols: Anticancer Activity of 3-(4-Methyl Benzoyloxy) Flavone on HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential anticancer properties.[1][2] These compounds are known to modulate various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways in cancer cells.[1][2][3] This document provides detailed application notes and experimental protocols to investigate the anticancer activity of a specific synthetic flavone, 3-(4-methyl benzoyloxy) flavone, on the human colorectal carcinoma cell line HCT-116. While specific data for this novel compound is still emerging, the methodologies outlined here are based on established protocols for evaluating flavonoid efficacy in HCT-116 cells.
Data Presentation
The following tables summarize expected quantitative data from key experiments. These are representative examples to guide data presentation and interpretation.
Table 1: Cytotoxicity of this compound on HCT-116 Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 10 | 85.2 ± 3.1 | |
| 25 | 62.7 ± 5.3 | 45.8 |
| 50 | 48.9 ± 2.8 | |
| 100 | 21.5 ± 4.2 |
Table 2: Apoptosis Induction in HCT-116 Cells (Annexin V-FITC/PI Staining)
| Treatment | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (45 µM) | 15.8 ± 2.2 | 10.4 ± 1.9 | 26.2 ± 4.1 |
Table 3: Cell Cycle Analysis of HCT-116 Cells (Flow Cytometry)
| Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control | 55.3 ± 3.7 | 28.1 ± 2.1 | 16.6 ± 1.9 |
| This compound (45 µM) | 68.9 ± 4.1 | 15.2 ± 1.8 | 15.9 ± 2.5 |
Table 4: Effect on Apoptotic and Cell Cycle Regulatory Proteins (Western Blotting)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Bax | 2.8 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-3 | 3.5 |
| p21 | 2.1 |
| Cyclin D1 | 0.6 |
Experimental Protocols
Cell Culture and Maintenance
The HCT-116 human colorectal carcinoma cell line is an adherent cell line.[4]
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Subculturing: When cells reach 70-90% confluency, they should be subcultured.[5]
-
Aspirate the culture medium.
-
Briefly rinse the cell layer with sterile 1x Phosphate-Buffered Saline (PBS).[7]
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes, or until cells detach.[4]
-
Add complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at approximately 150-400 x g for 5-8 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a split ratio of 1:3 to 1:6.[6]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight.[8][9]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[9]
-
After the incubation period, add 50 µL of MTT solution (3 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Aspirate the medium and add 80-100 µL of DMSO to dissolve the formazan crystals.[9]
-
Measure the absorbance at 540-570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11]
-
Procedure:
-
Seed HCT-116 cells in 6-well plates (1x10^5 cells/ml) and treat with the IC50 concentration of this compound for 48 hours.[12]
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[10]
-
Resuspend the cells in 1x Annexin V binding buffer.[13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analyze the stained cells by flow cytometry.[13]
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Culture HCT-116 cells in 6-well plates and treat with the test compound for 24 or 48 hours.[12]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content of the cells using a flow cytometer.[14]
-
Western Blotting
Western blotting is used to detect specific proteins in a sample and can provide semi-quantitative data on protein expression levels.[15]
-
Procedure:
-
Treat HCT-116 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer to extract total proteins.[16]
-
Determine the protein concentration using a BCA protein assay kit.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, Cyclin D1) overnight at 4°C.[16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Visualizations
Caption: Experimental workflow for assessing anticancer activity.
Caption: Proposed signaling pathway of flavone-induced effects.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HCT 116 Cell Line - Creative Biogene [creative-biogene.com]
- 5. encodeproject.org [encodeproject.org]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. MTT cell viability assay [bio-protocol.org]
- 9. 2.6.2. Measuring cell viability (MTT assay) [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Annexin V apoptotic cell staining and cell cycle assay [bio-protocol.org]
- 14. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 15. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.11. Western Blot Analysis [bio-protocol.org]
- 17. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Anti-inflammatory Properties of 3-(4-Methyl Benzoyloxy) Flavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of the synthetic flavone, 3-(4-methyl benzoyloxy) flavone. While direct experimental data for this specific compound is not extensively available in public literature, this document extrapolates its likely biological activities and provides detailed protocols for its evaluation based on the well-established anti-inflammatory effects of structurally related flavones and 3-hydroxyflavone esters.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites, are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory effects. The flavone backbone, characterized by a C6-C3-C6 ring structure, is a privileged scaffold in medicinal chemistry. The anti-inflammatory mechanisms of flavones are multifaceted, often involving the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]
The compound this compound is a derivative of 3-hydroxyflavone, where the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. Structure-activity relationship (SAR) studies on flavones indicate that modifications at the 3-position can significantly influence their biological activity. While a free 3-hydroxyl group can be important for the activity of some flavones, esterification can modulate properties such as cell permeability and metabolic stability, potentially leading to altered or enhanced anti-inflammatory effects. This document outlines the expected anti-inflammatory profile of this compound and provides detailed protocols for its experimental validation.
Hypothetical Data Presentation
The following tables summarize the anticipated quantitative data for the anti-inflammatory activity of this compound based on typical values observed for active flavone derivatives.
Table 1: In Vitro COX-2 Inhibitory Activity
| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.5 ± 2.1 | > 6.5 |
| Celecoxib (Control) | 8.2 ± 1.1 | > 10 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| This compound | 10 | 35.2 ± 4.5 | 22.8 |
| 25 | 58.7 ± 6.2 | ||
| 50 | 85.1 ± 7.9 | ||
| L-NAME (Control) | 100 | 95.2 ± 3.1 | 18.5 |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Treatment | Concentration (µM) | Inhibition of Cytokine Production (%) |
| TNF-α | This compound | 25 | 45.8 ± 5.3 |
| IL-6 | This compound | 25 | 52.1 ± 6.8 |
| IL-1β | This compound | 25 | 41.5 ± 4.9 |
Experimental Protocols
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on COX-2 activity. A colorimetric or fluorometric inhibitor screening assay kit is commonly used.
Materials:
-
COX-2 enzyme (ovine or human recombinant)
-
COX-1 enzyme (for selectivity assessment)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and celecoxib in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound or control at various concentrations. Include a vehicle control (DMSO).
-
Add the heme cofactor and the COX-2 enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate and the probe.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Repeat the assay using the COX-1 enzyme to determine the selectivity index.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
N-nitro-L-arginine methyl ester (L-NAME) (positive control)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[5]
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of supernatant in a new 96-well plate, add 100 µL of Griess Reagent.[5]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production for each treatment group compared to the LPS-stimulated vehicle control.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxic effects of the compound.[5]
Pro-inflammatory Cytokine Quantification Assay
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of treated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from the NO production assay (or a separately conducted experiment)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours.
-
Wash the plate.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add the enzyme-linked secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
Signaling Pathways
Caption: Potential inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory testing.
Logical Relationships of Mechanisms
Caption: Interplay of potential anti-inflammatory mechanisms.
References
- 1. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-methyl benzoyloxy) flavone in Cell Culture Studies
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] 3-(4-methyl benzoyloxy) flavone is a synthetic derivative of the flavone backbone, characterized by a 4-methyl benzoyloxy group at the 3-position of the C ring. While specific studies on this compound are limited, research on analogous 3-substituted flavones suggests potential as an antiproliferative and pro-apoptotic agent. This document provides detailed protocols for investigating the effects of this compound in cell culture, based on established methodologies for similar flavonoid compounds.
Potential Applications
-
Anticancer Research: Evaluation of cytotoxic and antiproliferative effects against various cancer cell lines.
-
Drug Development: Investigation as a potential therapeutic agent, alone or in combination with other drugs.
-
Cell Signaling Studies: Elucidation of the molecular mechanisms and signaling pathways modulated by this compound.
-
Apoptosis Research: Analysis of the induction of programmed cell death.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes the antiproliferative activity of structurally related 3-substituted flavonol derivatives against various human cancer cell lines to provide a reference for expected potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3',4'-dibenzyloxyflavonol | HL-60 (Leukemia) | MTT Assay | 0.8 ± 0.1 | [4] |
| 4'-bromoflavonol | A549 (Lung Cancer) | Not Specified | 0.46 ± 0.02 | [5] |
| 4'-chloroflavonol | A549 (Lung Cancer) | Not Specified | 3.14 ± 0.29 | [5] |
| 7,8,3',4'-tetramethoxy 4-thioflavone | MCF-7 (Breast Cancer) | Not Specified | 11.8 ± 1.79 | [6] |
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).
-
Calculate the amount of this compound powder needed based on its molecular weight.
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used).
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound at the desired concentrations and for the desired time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat the cells with this compound as determined from the cell viability assay (e.g., at IC50 and 2x IC50 concentrations). Include a vehicle control.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of this compound on the expression and activation of key proteins in signaling pathways, such as the PI3K/Akt or MAPK pathways.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Experimental workflow for cell culture studies.
References
- 1. Structure–Antioxidant–Antiproliferative Activity Relationships of Natural C7 and C7–C8 Hydroxylated Flavones and Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative activity and apoptosis induction by 3',4'-dibenzyloxyflavonol on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-proliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11041J [pubs.rsc.org]
Application Note: Experimental Protocol for Testing Neuroprotective Effects of Flavones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant interest for their potential health benefits, including their neuroprotective properties. These compounds are reported to modulate various cellular signaling pathways, such as the PI3K/Akt and Nrf2-ARE pathways, which are crucial for neuronal survival and mitigating oxidative stress.[1][2][3] Their ability to inhibit neuronal apoptosis induced by neurotoxic substances makes them promising candidates for the development of novel therapies against neurodegenerative diseases.[1][4] This application note provides a comprehensive experimental protocol for evaluating the neuroprotective effects of flavones, from initial in vitro screening to in vivo validation.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the neuroprotective potential of a candidate flavone.
Caption: High-level workflow from in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation of Neuroprotective Effects
This section details the preliminary screening of flavones using cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y is a common model for evaluating neuroprotective compounds against toxins.[5]
Cell Culture and Induction of Neurotoxicity
-
Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.
-
Induction of Neurotoxicity: To model neurodegenerative conditions, induce toxicity using an appropriate agent. For example:
-
Parkinson's Disease Model: Use 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[6]
-
Alzheimer's Disease Model: Use aggregated amyloid-beta (Aβ) peptides (e.g., Aβ1-42).[7]
-
General Oxidative Stress/Excitotoxicity: Use hydrogen peroxide (H₂O₂) or glutamate.[8]
-
Experiment 1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[11][12]
Protocol:
-
Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test flavone (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the control group.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Step-by-step workflow for the MTT cell viability assay.
Data Presentation:
| Treatment Group | Flavone Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (Untreated) | 0 | 1.25 ± 0.08 | 100.0 |
| Toxin Only | 0 | 0.61 ± 0.05 | 48.8 |
| Toxin + Flavone | 1 | 0.75 ± 0.06 | 60.0 |
| Toxin + Flavone | 10 | 0.98 ± 0.07 | 78.4 |
| Toxin + Flavone | 50 | 1.15 ± 0.09 | 92.0 |
Experiment 2: Assessment of Oxidative Stress
Oxidative stress is a key factor in neurodegeneration.[13] Its levels can be assessed by measuring intracellular Reactive Oxygen Species (ROS) and the activity of antioxidant enzymes like Superoxide Dismutase (SOD).[14]
Protocol 1.3.1: Intracellular ROS Measurement (DCFDA Assay)
-
Prepare cells in a 96-well plate and treat them with the flavone and neurotoxin as described in the viability assay.
-
After the 24-hour incubation, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent DCF.[15]
-
Wash the cells again with PBS.
-
Measure fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
Protocol 1.3.2: Superoxide Dismutase (SOD) Activity Assay
-
Prepare cell lysates from treated cells grown in 6-well plates.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Measure SOD activity using a commercially available kit. These kits typically use a system that generates superoxide radicals, and the SOD in the sample inhibits the reaction, which can be measured colorimetrically.[16]
-
Express SOD activity as units per milligram of protein.
Caption: Parallel workflows for measuring ROS levels and SOD activity.
Data Presentation:
| Treatment Group | Flavone Conc. (µM) | Relative ROS Levels (%) | SOD Activity (U/mg protein) |
| Control | 0 | 100 ± 9 | 15.2 ± 1.1 |
| Toxin Only | 0 | 285 ± 21 | 7.8 ± 0.9 |
| Toxin + Flavone | 10 | 160 ± 15 | 11.5 ± 1.0 |
| Toxin + Flavone | 50 | 115 ± 11 | 14.1 ± 1.3 |
Part 2: Investigation of Molecular Mechanisms
To understand how flavones exert their neuroprotective effects, key signaling pathways known to be involved in cell survival and antioxidant response are investigated. Western blotting is a standard technique for this purpose.[17][18]
Key Signaling Pathways
Flavonoids are known to interact with multiple signaling cascades, including the PI3K/Akt and Nrf2-ARE pathways, to promote neuronal survival.[1][2]
-
PI3K/Akt Pathway: This pathway is central to mediating cell survival and inhibiting apoptosis.[[“]][20][21] Activation often involves the phosphorylation of Akt.
-
Nrf2-ARE Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.[22] Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating protective genes like Heme Oxygenase-1 (HO-1).[23][24]
References
- 1. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE NEUROPROTECTIVE ROLE OF FLAVONOIDS - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. mdpi.com [mdpi.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 14. Measurement of ROS and oxidative stress [bio-protocol.org]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Protocol and its Troubleshooting - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 18. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus [consensus.app]
- 20. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Nrf2-ARE signaling provides neuroprotection in traumatic brain injury via modulation of the ubiquitin proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Enzyme Inhibition Assays for 3-(4-Methyl Benzoyloxy) Flavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of enzyme inhibition assays for the synthetic flavonoid, 3-(4-methyl benzoyloxy) flavone. Flavonoids are a well-established class of compounds known to interact with a variety of enzymes, making them promising candidates for drug discovery. These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against three major classes of enzymes: protein kinases, proteases, and cytochrome P450 (CYP) enzymes. The methodologies described herein include a fluorescence-based kinase inhibition assay, a FRET-based protease inhibition assay, and a luminescence-based cytochrome P450 inhibition assay. Additionally, this guide includes information on data analysis, presentation, and visual workflows to facilitate experimental design and execution.
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] A key mechanism through which flavonoids exert their effects is by modulating the activity of various enzymes.[1] Synthetic flavonoids, such as this compound, offer the potential for enhanced specificity and potency.
This document outlines protocols for investigating the enzyme inhibitory activity of this compound. Given that flavonoids are known to inhibit protein kinases, proteases, and cytochrome P450 enzymes, the following protocols are focused on these three enzyme classes.[2][3][4] These assays will enable researchers to perform initial screening for inhibitory activity and to determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
Test Compound
-
Compound: this compound
-
CAS Number: 808784-08-9
-
Molecular Formula: C23H16O4
-
Molecular Weight: 356.37 g/mol
-
Procurement: Available from commercial suppliers. A stock solution should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM) and stored at -20°C. Serial dilutions should be prepared in the respective assay buffers.
General Reagents and Equipment
-
Multi-well plates (96- or 384-well, black or white, flat-bottom, depending on the assay)
-
Multimode plate reader capable of measuring fluorescence, luminescence, and absorbance
-
Pipettes and multichannel pipettes
-
Reagent reservoirs
-
DMSO (cell culture grade)
-
Assay-specific buffers (see individual protocols)
-
Positive control inhibitors for each enzyme class
-
Purified, active enzymes (e.g., recombinant human kinases, proteases, CYPs)
-
Enzyme-specific substrates (fluorogenic, FRET-based, or luminogenic)
-
ATP (for kinase assays)
-
NADPH regenerating system (for CYP450 assays)
Experimental Protocols
Protein Kinase Inhibition Assay (Fluorescence-Based)
This protocol is designed to measure the inhibition of a protein kinase by this compound using a fluorescence-based assay that detects the amount of ADP produced.
3.1.1. Principle
The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.
3.1.2. Protocol
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
-
Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.
-
Enzyme Solution: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in kinase buffer. A typical starting concentration range is 0.01 µM to 100 µM.
-
Detection Reagent: Prepare the ADP-detecting reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the substrate solution to all wells.
-
Add 2.5 µL of the enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 15 µL of the ADP detection reagent to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
3.1.3. Data Analysis
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protease Inhibition Assay (FRET-Based)
This protocol measures the inhibition of a protease by this compound using a fluorescence resonance energy transfer (FRET) substrate.
3.2.1. Principle
The FRET substrate consists of a fluorophore and a quencher linked by a peptide sequence that is specifically cleaved by the protease. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. A decrease in the rate of fluorescence increase in the presence of the test compound indicates protease inhibition.[1]
3.2.2. Protocol
-
Prepare Reagents:
-
Protease Buffer: Prepare a suitable buffer for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20).
-
FRET Substrate Solution: Prepare a stock solution of the FRET peptide substrate in protease buffer.
-
Enzyme Solution: Dilute the purified protease to the desired concentration in protease buffer.
-
Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in protease buffer.
-
Positive Control: Prepare a solution of a known inhibitor for the target protease.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 18 µL of the enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
3.2.3. Data Analysis
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_vehicle))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytochrome P450 Inhibition Assay (Luminescence-Based)
This protocol is for determining the inhibitory effect of this compound on a specific cytochrome P450 isoform using a luminogenic substrate.
3.3.1. Principle
This assay utilizes a proluciferin substrate that is converted into luciferin by the activity of a specific CYP enzyme. The amount of luciferin produced is then quantified in a second step by a luciferase reaction that generates a luminescent signal. A decrease in luminescence in the presence of the test compound indicates inhibition of the CYP enzyme.[5]
3.3.2. Protocol
-
Prepare Reagents:
-
CYP Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Luminogenic Substrate Solution: Prepare a stock solution of the specific proluciferin substrate in an appropriate solvent.
-
CYP Enzyme/Membrane Preparation: Use recombinant human CYP enzymes expressed in a membrane fraction (e.g., microsomes). Dilute to the desired concentration in assay buffer.
-
NADPH Regenerating System: Prepare a solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in assay buffer.
-
Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer.
-
Detection Reagent: Prepare the luciferin detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure (96-well, white, opaque plate format):
-
Add 25 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 25 µL of the CYP enzyme/membrane preparation and luminogenic substrate mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
Add 75 µL of the luciferin detection reagent to each well to stop the CYP reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3.3.3. Data Analysis
-
Subtract the background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Summary of Protein Kinase Inhibition Data
| Compound | Kinase Target | IC50 (µM) |
| This compound | Kinase X | Value |
| Positive Control | Kinase X | Value |
Table 2: Summary of Protease Inhibition Data
| Compound | Protease Target | IC50 (µM) |
| This compound | Protease Y | Value |
| Positive Control | Protease Y | Value |
Table 3: Summary of Cytochrome P450 Inhibition Data
| Compound | CYP Isoform | IC50 (µM) |
| This compound | CYP3A4 | Value |
| Positive Control | CYP3A4 | Value |
Visualizations
Signaling Pathway: Generic Protein Kinase Cascade
Caption: Inhibition of a generic protein kinase signaling cascade.
Experimental Workflow: Enzyme Inhibition Assay
References
- 1. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(4-methyl benzoyloxy) flavone in Antimicrobial Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 3-(4-methyl benzoyloxy) flavone as a potential antimicrobial agent. Due to the limited availability of data on this specific compound, the information presented herein is based on the known antimicrobial properties of structurally related flavone derivatives, particularly those with substitutions at the 3-position.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The flavone backbone, characterized by a 2-phenylchromen-4-one structure, serves as a versatile scaffold for chemical modifications to enhance or modulate its biological effects. The substitution pattern on the A, B, and C rings of the flavone nucleus is a key determinant of its antimicrobial efficacy.[2]
The compound this compound is a derivative of 3-hydroxyflavone, where the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. This modification significantly alters the lipophilicity and steric properties of the molecule, which could influence its interaction with microbial targets and its overall antimicrobial activity. Research on related 3-substituted flavones suggests that such modifications can lead to potent antimicrobial agents.[3]
Potential Antimicrobial Applications
Based on the structure-activity relationship studies of various flavone derivatives, this compound is a promising candidate for investigation against a range of pathogenic microorganisms.
-
Antibacterial Activity: Flavones have demonstrated activity against both Gram-positive and Gram-negative bacteria.[4] The introduction of a lipophilic benzoyloxy group at the 3-position may enhance its ability to penetrate bacterial cell membranes. Potential applications include the development of new treatments for infections caused by antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2]
-
Antifungal Activity: Several flavonoids exhibit antifungal properties against human and plant pathogens. The efficacy of this compound should be evaluated against clinically relevant fungi like Candida albicans and Aspergillus species.[5]
-
Synergistic Agent: Flavonoids have been shown to act synergistically with existing antibiotics, potentially reversing microbial resistance. Investigating the synergistic potential of this compound with conventional antimicrobial drugs could lead to novel combination therapies.[1]
Quantitative Data from Structurally Related Compounds
While specific data for this compound is unavailable, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related 3-substituted flavones against various microorganisms to provide a comparative baseline for expected activity.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Hydroxyflavone | Bacillus subtilis | >100 | [6] |
| Staphylococcus aureus | >100 | [6] | |
| Escherichia coli | >100 | [6] | |
| Pseudomonas aeruginosa | >100 | [6] | |
| 3-Acetoxyflavone | Bacillus subtilis | 50 | [6] |
| Staphylococcus aureus | 25 | [6] | |
| Escherichia coli | 50 | [6] | |
| Pseudomonas aeruginosa | 50 | [6] | |
| 3-Methoxyflavone | Bacillus subtilis | >100 | [6] |
| Staphylococcus aureus | >100 | [6] | |
| Escherichia coli | >100 | [6] | |
| Pseudomonas aeruginosa | >100 | [6] | |
| Kaempferol (3,5,7,4'-tetrahydroxyflavone) | Escherichia coli | 25 | [7] |
| Quercetin (3,5,7,3',4'-pentahydroxyflavone) | Escherichia coli | 36 | [7] |
Note: The data presented is for comparative purposes only and the actual activity of this compound may vary.
Experimental Protocols
The following are detailed protocols for the preliminary antimicrobial screening of this compound.
The synthesis of this compound can be achieved by the esterification of 3-hydroxyflavone with 4-methylbenzoyl chloride in the presence of a suitable base like pyridine.[6]
Synthesis and purification workflow for this compound.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[8]
Materials:
-
This compound
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Resazurin solution (for viability indication)
Protocol:
-
Preparation of Test Compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final concentration range may typically be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.
Workflow for antimicrobial susceptibility testing.
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Potential Mechanism of Action
The antimicrobial mechanism of flavonoids is often multifactorial.[1] For this compound, potential mechanisms to investigate include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[7]
-
Disruption of Cytoplasmic Membrane Function: The lipophilic nature of the compound may facilitate its insertion into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[4]
-
Inhibition of Energy Metabolism: Flavonoids can interfere with the electron transport chain and ATP synthesis, thereby depleting the cell's energy reserves.[1]
-
Inhibition of Biofilm Formation: Many chronic infections are associated with microbial biofilms. Investigating the effect of the compound on biofilm formation is a crucial area of research.
Potential antimicrobial mechanisms of action for a flavonoid derivative.
Conclusion
While direct experimental data for this compound is currently lacking, the existing literature on related flavone derivatives strongly supports its investigation as a novel antimicrobial agent. The protocols and information provided in this document offer a comprehensive framework for researchers to systematically evaluate its potential. Further studies are warranted to determine its precise antimicrobial spectrum, mechanism of action, and potential for therapeutic development.
References
- 1. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(4-methyl benzoyloxy) flavone as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methyl benzoyloxy) flavone is a synthetic fluorescent probe belonging to the flavone family. Flavones are a class of flavonoids known for their intrinsic fluorescence properties, which can be modulated by their local microenvironment. This characteristic makes them valuable tools for investigating biological systems. The ester linkage at the 3-position of the flavone core in this compound influences its photophysical properties and its interactions with biomolecules, offering potential applications in cellular imaging and biomolecular interaction studies.
These application notes provide an overview of the potential uses of this compound as a fluorescent probe, along with detailed protocols for its application in life sciences research.
Principle of Fluorescence
The fluorescence of this compound arises from its extended π-conjugated system. Upon excitation with light of a specific wavelength, the molecule absorbs energy and transitions to an excited electronic state. It then rapidly returns to its ground state by emitting a photon of longer wavelength (lower energy), a phenomenon known as fluorescence. The intensity and wavelength of the emitted light can be sensitive to the polarity, viscosity, and presence of specific quenchers in the probe's immediate environment. This sensitivity is the basis for its use in various sensing applications.
Potential Applications
-
Cellular Imaging: Due to its lipophilic nature, this compound is expected to readily cross cell membranes and accumulate in hydrophobic environments, such as cellular membranes and lipid droplets. Its fluorescence can be used to visualize these structures within living or fixed cells.
-
Investigating Protein-Ligand Interactions: The fluorescence of this compound can be quenched or enhanced upon binding to proteins, such as serum albumin. This property can be exploited to study binding affinities and kinetics, providing insights into drug transport and metabolism.
-
Sensing Changes in Membrane Properties: The fluorescence characteristics of flavones can be sensitive to the physical state of lipid bilayers. This compound could potentially be used to probe changes in membrane fluidity and order.
-
Screening for Kinase Inhibitors: Flavonoids are known to interact with protein kinases. While not a direct activity probe, changes in the fluorescence of this compound upon binding to kinases could be developed into a screening assay for potential inhibitors.
Data Presentation
Table 1: Photophysical Properties of a Representative 3-Acyloxyflavone Derivative
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~350-370 nm | Dependent on solvent polarity |
| Emission Maximum (λem) | ~420-500 nm | Dependent on solvent polarity |
| Stokes Shift | ~70-130 nm | Calculated from λex and λem |
| Quantum Yield (Φf) | Varies | Highly solvent and environment dependent |
| Fluorescence Lifetime (τ) | Varies | Dependent on local environment and quenchers |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of flavones and their derivatives.[1][2]
Materials:
-
3-Hydroxyflavone
-
4-Methylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 3-hydroxyflavone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methylbenzoyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Cellular Imaging of Lipid Droplets
This protocol is adapted from general procedures for staining cellular organelles with fluorescent probes.
Materials:
-
This compound stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.
-
Washing (Optional): For "wash-free" imaging, proceed directly to imaging.[3] For reduced background, gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Imaging: Mount the coverslips on a slide with a drop of PBS or leave the cells in the glass-bottom dish with fresh medium. Image the cells using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission in the 420-480 nm range.
-
Co-localization (Optional): To confirm lipid droplet staining, co-stain with a commercially available lipid droplet stain (e.g., Nile Red) following the manufacturer's protocol and assess the overlap of the fluorescence signals.
Cellular Imaging Workflow
Caption: Step-by-step workflow for cellular imaging with the fluorescent probe.
Protocol 3: Fluorescence Quenching Assay for Protein Binding (e.g., Human Serum Albumin)
This protocol describes a method to study the interaction of this compound with a protein like Human Serum Albumin (HSA) by monitoring the quenching of the protein's intrinsic tryptophan fluorescence.[4]
Materials:
-
Human Serum Albumin (HSA), fatty acid-free
-
This compound stock solution (in a suitable solvent like ethanol or DMSO, ensuring final solvent concentration is low, e.g., <1%)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of HSA (e.g., 100 µM) in phosphate buffer.
-
Prepare a stock solution of the flavone probe (e.g., 1 mM) in a suitable solvent.
-
-
Titration:
-
In a quartz cuvette, place a fixed concentration of HSA (e.g., 5 µM) in phosphate buffer.
-
Record the fluorescence emission spectrum of HSA alone by exciting at 280 nm or 295 nm (to selectively excite tryptophan) and scanning the emission from 300 nm to 450 nm.
-
Successively add small aliquots of the flavone probe stock solution to the HSA solution to achieve a range of final flavone concentrations (e.g., 0 to 50 µM).
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the fluorescence intensity of HSA at its emission maximum (around 340 nm) as a function of the flavone concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
Further analysis can be performed to determine the binding constant and the number of binding sites.
-
Protein Binding Assay Logical Flow
Caption: Logical flow of the fluorescence quenching assay for protein binding.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
The synthesis should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Dispose of chemical waste according to institutional guidelines.
Troubleshooting
-
Low Fluorescence Signal in Cells:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Check the filter sets on the microscope to ensure they are appropriate for the probe's excitation and emission spectra.
-
-
High Background Fluorescence:
-
Decrease the probe concentration.
-
Include additional washing steps after staining.
-
-
No Quenching Observed in Protein Binding Assay:
-
Ensure the protein and probe are at appropriate concentrations.
-
Verify the integrity of the protein.
-
Consider that the interaction may not cause significant fluorescence quenching. Other techniques may be needed to study the interaction.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the user to validate the methods for their particular application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methyl benzoyloxy) flavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(4-methyl benzoyloxy) flavone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most critical steps to optimize?
A1: Low overall yield can stem from inefficiencies in either the synthesis of the 3-hydroxyflavone intermediate or the final acylation step.
-
3-Hydroxyflavone Synthesis: The purity of the chalcone intermediate is crucial. Ensure complete removal of starting materials (2'-hydroxyacetophenone and benzaldehyde) before proceeding to the oxidative cyclization. The Algar-Flynn-Oyamada (AFO) reaction conditions, particularly the concentration of hydrogen peroxide and the reaction temperature, significantly impact the yield.[1][2]
-
Acylation Step: The reaction conditions for the esterification of 3-hydroxyflavone are critical. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Incomplete reaction or degradation of the product can drastically reduce yields.
Q2: I am observing multiple spots on my TLC plate after the acylation reaction. What are the likely byproducts?
A2: Besides the desired product and unreacted 3-hydroxyflavone, several byproducts can form:
-
Unreacted 3-hydroxyflavone: This is common if the reaction is incomplete.
-
Hydrolysis of 4-methylbenzoyl chloride: The acylating agent can react with moisture to form 4-methylbenzoic acid.
-
Side reactions with the solvent: If using a reactive solvent, it may participate in side reactions.
-
Degradation products: Flavonoids can be sensitive to harsh reaction conditions (e.g., high temperatures or strong bases), leading to decomposition.
Q3: What is the optimal method for purifying the final product, this compound?
A3: Purification can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: Ethanol is often a suitable solvent for the recrystallization of acylated flavonoids.[1][2] The crude product should be dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.
-
Column Chromatography: For separating complex mixtures or obtaining very high purity, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexane is a common choice for eluting flavonoids.[3]
Q4: Can I use an alternative to 4-methylbenzoyl chloride for the acylation?
A4: Yes, 4-methylbenzoic anhydride can be used in place of the acid chloride. The reaction may require slightly different conditions, such as a different catalyst or higher temperature, but it can be an effective alternative and may be less susceptible to hydrolysis.
Q5: Are there enzymatic methods for the acylation of 3-hydroxyflavone?
A5: Yes, enzymatic acylation using lipases is a viable and often more selective method.[4][5][6][7] This approach can offer milder reaction conditions, potentially reducing byproduct formation and simplifying purification. The choice of enzyme, solvent, and acyl donor (e.g., vinyl 4-methylbenzoate) is critical for success.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxyflavone
This protocol is based on the Algar-Flynn-Oyamada reaction, which involves the synthesis of a chalcone intermediate followed by oxidative cyclization.[1][2]
Step 1: Synthesis of 2'-Hydroxychalcone
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1.2 equivalents) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3 equivalents) to the mixture while stirring at room temperature.
-
Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water until neutral, and dry. Recrystallize from ethanol to obtain pure 2'-hydroxychalcone.
Step 2: Oxidative Cyclization to 3-Hydroxyflavone
-
Dissolve the purified 2'-hydroxychalcone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Slowly add hydrogen peroxide (H₂O₂) (30%, 2-3 equivalents) dropwise while keeping the temperature below 40°C with an ice bath.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Acidify the mixture with dilute acetic acid or HCl to precipitate the 3-hydroxyflavone.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or ethyl acetate to obtain pure 3-hydroxyflavone.[1]
Protocol 2: Synthesis of this compound
This protocol describes the acylation of 3-hydroxyflavone using 4-methylbenzoyl chloride.[1][8]
-
Dissolve 3-hydroxyflavone (1 equivalent) in dry pyridine or a mixture of dichloromethane and triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 4-methylbenzoyl chloride (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Optimization of Acylation Reaction Conditions for Flavonoids
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Outcome |
| Base | Pyridine | Triethylamine | K₂CO₃ | DMAP | Pyridine and DMAP often give higher yields but can be harder to remove. |
| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | Toluene | Dichloromethane and acetonitrile are common choices for good solubility. |
| Temperature | 0 °C to RT | Room Temperature | 50 °C | Reflux | Higher temperatures can speed up the reaction but may increase byproduct formation. |
| Reaction Time | 2 hours | 6 hours | 12 hours | 24 hours | Optimal time depends on temperature and reactivity of substrates. |
| Molar Ratio (Acyl Chloride:Flavone) | 1.1 : 1 | 1.5 : 1 | 2 : 1 | 3 : 1 | A slight excess of the acyl chloride is generally recommended. |
This table presents a general guide for optimizing the acylation of flavonoids based on literature for similar compounds. Optimal conditions for this compound should be determined experimentally.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Productivity of Naringin Oleate with Flavonoid and Fatty Acid by Efficient Enzymatic Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Flavone Acylation Optimization: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing flavone acylation reactions.
Troubleshooting Guide
This section addresses common issues encountered during flavone acylation experiments.
Q1: Why is my acylation reaction showing low or no product yield?
A1: Low conversion can be attributed to several factors related to your reactants, catalyst, and reaction conditions.
-
Catalyst Issues (Enzymatic): The concentration and type of enzyme are critical. For enzymatic reactions, ensure the enzyme concentration is optimal; concentrations ranging from 5 mg/mL to 80 mg/mL have been tested, with 60 mg/mL found to be effective in some cases.[1] The choice of enzyme is also crucial; for instance, lipases from Pseudomonas cepacia (PSL-C) can acylate aglycones, whereas lipases from Candida antarctica (CAL-B) are often more effective for glycosylated flavonoids.[2][3][4]
-
Catalyst Issues (Chemical): For chemical acylations like Friedel-Crafts, ensure the catalyst (e.g., aluminum chloride) and glassware are completely dry, as moisture can deactivate the catalyst and hydrolyze reagents like acetic anhydride.[5]
-
Substrate Solubility: The flavonoid and acyl donor must be adequately soluble in the chosen solvent for the reaction to proceed efficiently.[3][6] If solubility is an issue, consider a different solvent system.
-
Inappropriate Molar Ratio: An excess of the acyl donor is often required. Molar ratios of flavonoid to acyl donor ranging from 1:10 to 1:100 have been investigated, with a 1:40 ratio being optimal in some studies.[1] However, a very high excess of the substrate can sometimes inhibit the enzyme.[3]
-
Sub-optimal Temperature: Temperature significantly affects reaction rates. For enzymatic reactions, temperatures around 50-60°C are common.[1][7] Chemical acetylations may require reflux depending on the flavone's reactivity.[8][9] Flavonoids can also degrade at excessively high temperatures (e.g., above 120°C).[10]
Q2: How can I control the regioselectivity of the acylation?
A2: Achieving high regioselectivity—acylating a specific hydroxyl group—is a common challenge, particularly with chemical methods which can produce multiple products.[11]
-
Enzyme Selection: Enzymes are highly regioselective. For glycosylated flavonoids, CAL-B tends to acylate the sugar moiety, while PSL-C can acylate both the sugar and the flavonoid's B-ring.[3][4] For aglycones, PSL-C has been shown to acylate the 3'-OH, 4'-OH, and 7-OH positions.[3][4] Lipase from Thermomyces lanuginosus (TL IM) shows high regioselectivity for the 6-OH of a glucose moiety.[7]
-
Protecting Groups (Chemical Synthesis): In chemical synthesis, selective protection and deprotection of hydroxyl groups is a classic strategy to control which position is acylated.
-
Controlling Reaction Conditions: For some flavonoids, it's possible to achieve selective acylation by carefully controlling reaction time and temperature. For example, the 5-OH group, which forms a hydrogen bond with the 4-carbonyl group, is less reactive. By using shorter reaction times and lower temperatures, acetylation of other hydroxyl groups can be achieved while leaving the 5-OH group intact.[12]
Q3: My acylated flavonoid is difficult to purify. What can I do?
A3: Purification can be challenging due to the similar polarities of the starting material, the desired product, and various byproducts (e.g., mono-, di-, or tri-acylated forms).
-
Chromatography: Flash chromatography is a common and effective method for purifying acylated derivatives.[7]
-
Washing/Extraction: After the reaction, a series of washing steps can help remove excess reagents. For example, the reaction mixture can be washed with toluene to remove residual fatty acids and with water to remove unreacted flavonoid glucoside before proceeding to chromatography.[7]
-
Optimize for a Cleaner Reaction: The best approach is to optimize the reaction for higher selectivity to minimize the formation of multiple products, which simplifies the purification process.[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of acylating flavonoids?
A1: Acylation modifies the physicochemical properties of flavonoids.[7][13] The main goals are to increase their lipophilicity, which can improve stability, solubility in fatty systems, bioavailability, and penetration through cell membranes.[2][14][15] This structural modification can, in turn, enhance or alter the flavonoid's biological activity, such as its antioxidant or anticancer effects.[12][13]
Q2: Should I use a chemical or enzymatic method for acylation?
A2: The choice depends on your specific goals.
-
Enzymatic acylation is preferred for its high regioselectivity, which results in fewer byproducts and easier purification.[11] It also uses milder reaction conditions.[11] This method is particularly useful when a specific acylated derivative is desired.
-
Chemical acylation (e.g., using acetic anhydride) is often simpler and faster for exhaustive acylation of all available hydroxyl groups.[8][9] However, it generally offers poor regioselectivity.[11]
Q3: Which solvents are best for enzymatic flavone acylation?
A3: The choice of solvent is critical as it affects enzyme activity and substrate solubility.[6]
-
Commonly Used Solvents: tert-butanol, acetone, and methyl tert-butyl ether (MTBE) are frequently used and have shown good results.[1][7] tert-amyl alcohol has also been used successfully.[7]
-
Solvent-Free Systems: For a greener approach, solvent-free reactions are possible, for example, by using an acyl donor that is liquid at the reaction temperature (like triacetin) to also serve as the solvent.[16]
Q4: How does the structure of the flavone affect the acylation reaction?
A4: The flavone's structure significantly influences the reaction's outcome.
-
Glycosylated vs. Aglycone: Acylating glycosylated flavonoids is often easier because enzymes can specifically target the hydroxyl groups on the sugar moiety.[1] Acylating aglycones is more challenging due to their increased lipophilicity and the need to differentiate between multiple phenolic hydroxyl groups on the flavonoid rings.[1][13]
-
Hydroxyl Group Position: The position of the hydroxyl groups on the flavonoid skeleton affects their reactivity. For example, the 5-OH group is less reactive due to hydrogen bonding.[12] The substitution pattern on the B-ring can also create steric hindrance, affecting enzyme binding and catalysis.[6]
Q5: What type of acyl donor should I use?
A5: The choice of acyl donor influences the reaction efficiency and the properties of the final product.
-
Vinyl Esters: Vinyl esters are often preferred as acyl donors in enzymatic reactions because they lead to a nearly irreversible transesterification process, resulting in faster and more selective reactions.[7]
-
Fatty Acids: Fatty acids of varying chain lengths (C8 to C16) can be used to systematically modify the lipophilicity of the flavonoid.[7][14]
-
Acetic Anhydride: This is a common and reactive acetylating agent for chemical synthesis.[8][9][12]
-
Acyl Chlorides: These are highly reactive and are sometimes used when incorporating long-chain fatty acids proves difficult.[17]
Data Presentation: Reaction Conditions
Table 1: Comparison of Chemical Acetylation Conditions for Flavones.
| Flavonoid Type | Acyl Donor (Equivalents) | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|
| Flavonols | Acetic Anhydride (5-7 eq.) | 25 | 2-12 | [8][9] |
| Flavones | Acetic Anhydride (3-5 eq.) | Reflux | 7-12 | [8][9] |
| Flavanones | Acetic Anhydride (8-100 eq.) | 25-37 | 1-5 | [8][12] |
| Apigenin (Selective) | Acetic Anhydride (2 eq.) | 0 | 5 min |[12] |
Table 2: Optimized Conditions for Enzymatic Acylation of Flavonoids.
| Flavonoid | Enzyme | Acyl Donor | Molar Ratio (Flavonoid:Donor) | Solvent | Temperature (°C) | Conversion / Yield | Reference |
|---|---|---|---|---|---|---|---|
| Phloretin Glucoside | Lipozyme TL IM | Vinyl Palmitate | 1:20 | tert-Butanol | 60 | 96.5% Conversion | [7] |
| Myricetin | CaLB-ZnOFe | Vinyl Acetate | 1:40 | MTBE | 50 | High Conversion | [1][6] |
| Rutin/Naringin | Novozyme 435 | Fatty Acids (C8-C12) | - | tert-Butanol | - | 50-60% Conversion | [15] |
| Hesperidin | Lipase | Decanoic Acid | - | - | - | 55% Yield | [2] |
| Phloridzin | Novozym 435 | Triacetin | - | Solvent-free | - | 100% Conversion |[16] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Acetylation of a Flavone
This protocol is a representative method for the exhaustive acetylation of flavone hydroxyl groups using acetic anhydride.
-
Preparation: Dissolve the flavone (1 equivalent) in a suitable solvent (e.g., pyridine, or perform neat).
-
Reagent Addition: Add acetic anhydride in excess (e.g., 3-10 equivalents, depending on the number of hydroxyl groups).[8][9]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for a period of 2 to 12 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Enzymatic Acylation of a Flavonoid Glucoside
This protocol describes a typical lipase-catalyzed acylation using a vinyl ester.
-
Preparation: In a sealed vial, mix the flavonoid glucoside (e.g., 16 μmol), the vinyl ester acyl donor (e.g., 320 μmol), and the immobilized lipase (e.g., 7 mg Lipozyme TL IM).[7]
-
Solvent Addition: Add a suitable anhydrous organic solvent (e.g., 1 mL of tert-butanol or MTBE).[1][7]
-
Reaction: Place the vial in a shaking incubator at the optimal temperature (e.g., 50-60°C) and stir vigorously for the required time (e.g., 12-72 hours).[1][7] Monitor the reaction by taking aliquots at different time points for TLC or HPLC analysis.[7]
-
Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.[7]
-
Purification: Purify the product from residual starting materials and acyl donor. This may involve washing with non-polar (e.g., toluene) and polar (e.g., water) solvents, followed by flash chromatography.[7]
-
Characterization: Confirm the structure of the purified acylated flavonoid using techniques like NMR and Mass Spectrometry.[7]
Visualizations
Caption: General experimental workflow for flavone acylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Key factors influencing reaction regioselectivity.
References
- 1. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategy for the Enzymatic Acylation of the Apple Flavonoid Phloretin Based on Prior α-Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preventing degradation of 3-(4-methyl benzoyloxy) flavone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(4-methyl benzoyloxy) flavone in solution. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
The principal degradation pathway for this compound is the hydrolysis of the ester bond at the 3-position of the flavone core. This reaction cleaves the molecule into 3-hydroxyflavone and 4-methylbenzoic acid.
Q2: What factors accelerate the degradation of this compound?
Several factors can significantly increase the rate of hydrolysis:
-
Presence of Water: Water is a key reactant in the hydrolysis process.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Generally, the reaction is faster under basic (alkaline) conditions.
-
Temperature: Higher temperatures increase the rate of the hydrolysis reaction.
-
Solvent Type: Protic solvents, especially those containing water, can facilitate hydrolysis.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound in solution, it is recommended to:
-
Use anhydrous aprotic solvents.
-
Store solutions at low temperatures, preferably at -20°C or below.
-
Protect from moisture by using tightly sealed containers and a dry storage environment.
-
Prepare solutions fresh whenever possible.
Troubleshooting Guide
Issue 1: Unexpected experimental results or loss of compound activity.
This may be due to the degradation of this compound.
-
Verification: Analyze the solution using HPLC to check for the presence of degradation products (3-hydroxyflavone and 4-methylbenzoic acid).
-
Solution:
-
Review the solvent used. If it is a protic solvent or contains water, switch to an anhydrous aprotic solvent.
-
Check the pH of the solution. If it is acidic or basic, adjust to a neutral pH if the experimental conditions allow.
-
Ensure that the solution has been stored at a low temperature and protected from moisture.
-
Issue 2: Appearance of new peaks in the chromatogram during analysis.
The appearance of new peaks over time is a strong indicator of compound degradation.
-
Identification: Identify the new peaks by comparing their retention times with those of standards for the expected degradation products, 3-hydroxyflavone and 4-methylbenzoic acid. Mass spectrometry can also be used for confirmation.
-
Prevention:
-
Optimize the experimental workflow to minimize the time the compound is in solution.
-
If the experiment must be performed in an aqueous or protic solvent, conduct it at the lowest possible temperature.
-
Consider using a buffered solution to maintain a neutral pH.
-
Data Presentation
The stability of this compound is highly dependent on the experimental conditions. The following tables provide a summary of factors influencing its degradation and illustrative stability data based on general principles of ester hydrolysis.
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Condition | Impact on Stability | Recommendation |
| Solvent | Aprotic (e.g., Acetonitrile, THF, Dichloromethane) | High Stability | Recommended |
| Protic (e.g., Methanol, Ethanol) | Moderate Stability (risk of solvolysis) | Use with caution, preferably anhydrous | |
| Aqueous/Aqueous-Organic Mixtures | Low Stability | Avoid for long-term storage | |
| pH | Acidic (pH < 6) | Moderate degradation (acid-catalyzed hydrolysis) | Buffer to neutral if possible |
| Neutral (pH 6-8) | Optimal Stability | Recommended | |
| Basic (pH > 8) | Rapid degradation (base-catalyzed hydrolysis) | Avoid | |
| Temperature | -20°C or below | High Stability | Recommended for storage |
| 4°C | Moderate Stability | Suitable for short-term storage | |
| Room Temperature (~25°C) | Low Stability | Avoid for prolonged periods | |
| Elevated Temperature (>30°C) | Very Low Stability (rapid degradation) | Avoid | |
| Moisture | Anhydrous | High Stability | Recommended |
| Presence of moisture | Low Stability | Exclude water from the system |
Table 2: Illustrative Half-life of a Flavonoid Ester under Various Conditions
Disclaimer: The following data is illustrative for a typical aromatic ester and is intended to demonstrate the relative effects of pH and temperature. Actual values for this compound may vary.
| Temperature (°C) | pH 5.0 (Acidic) | pH 7.0 (Neutral) | pH 9.0 (Basic) |
| 4 | ~ 20 days | ~ 150 days | ~ 2 days |
| 25 | ~ 2 days | ~ 15 days | ~ 4 hours |
| 40 | ~ 8 hours | ~ 2 days | ~ 30 minutes |
Experimental Protocols
Protocol for Monitoring the Degradation of this compound by HPLC
This protocol outlines a method to quantify the parent compound and its primary degradation products.
1. Materials and Reagents:
-
This compound
-
3-hydroxyflavone (degradation product standard)
-
4-methylbenzoic acid (degradation product standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, 3-hydroxyflavone, and 4-methylbenzoic acid in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
3. Sample Preparation for Stability Study:
-
Prepare solutions of this compound at a known concentration in the desired solvent systems (e.g., buffered aqueous solutions at different pH values, organic solvents).
-
Incubate the solutions under the desired temperature conditions.
-
At specified time points, withdraw an aliquot of each solution, and if necessary, quench the reaction (e.g., by neutralizing the pH or rapidly cooling).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: Linear gradient from 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Identify the peaks corresponding to this compound, 3-hydroxyflavone, and 4-methylbenzoic acid based on the retention times of the standards.
-
Quantify the concentration of each compound in the samples by constructing a calibration curve from the peak areas of the standard solutions.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway via ester hydrolysis.
Minimizing off-target effects of 3-(4-methyl benzoyloxy) flavone in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential off-target effects of 3-(4-methyl benzoyloxy) flavone in experimental assays. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: this compound is a specific flavone derivative. While flavonoids share common structural features, their biological activities can vary significantly. The following guidance is based on the known pharmacology of the broader flavone class and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of this compound?
Based on the known biological activities of flavonoids, potential off-target effects of this compound may include:
-
Kinase Inhibition: Flavonoids are known to interact with the ATP-binding site of various protein kinases, leading to non-specific inhibition of signaling pathways.[1][2][3][4]
-
Adenosine Receptor Modulation: Some flavone derivatives have been shown to bind to adenosine receptors, potentially interfering with adenosinergic signaling.[5][6]
-
Antioxidant Activity: The flavone backbone is associated with antioxidant properties, which can lead to confounding results in assays sensitive to redox state.
-
Metabolic Enzyme Interaction: Flavonoids can interact with metabolic enzymes such as cytochrome P450s, which could affect the metabolism of the compound itself or other substances in your assay system.[7]
Q2: How can I proactively assess the off-target profile of this compound?
To build a comprehensive off-target profile, consider the following approaches:
-
Broad Kinase Panel Screening: Screen the compound against a large panel of kinases to identify potential off-target kinase interactions.
-
Receptor Binding Assays: Perform binding assays for common off-target families, such as G-protein coupled receptors (GPCRs), including adenosine receptors.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct binding of the compound to target and off-target proteins in a cellular context.[8][9][10][11][12]
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to observe cellular changes that may indicate off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target kinase inhibition.
Troubleshooting Steps:
-
Validate with a structurally distinct inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary pathway to see if the same phenotype is observed.
-
Perform a kinase activity assay: Directly measure the effect of your compound on the activity of the intended target kinase and a panel of common off-target kinases.
-
Dose-response analysis: A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate multiple off-target effects.
Issue 2: My compound shows activity in an assay, but I'm unsure if it's due to direct target engagement.
Possible Cause: Indirect effects or assay artifacts.
Troubleshooting Steps:
-
Perform a target engagement assay: Use a technique like CETSA to confirm that your compound is physically interacting with the intended target protein in cells.[8][9][10][11][12]
-
Use a negative control: Synthesize or obtain a structurally similar but inactive analog of your compound to test in the assay.
-
Vary assay conditions: Changing buffer components, pH, or salt concentrations can sometimes reveal non-specific interactions.
Issue 3: High background or variability in antioxidant capacity assays (e.g., DPPH).
Possible Cause: Compound insolubility or interference with the assay chemistry.
Troubleshooting Steps:
-
Check compound solubility: Visually inspect for precipitation and consider using a different solvent or adding a small amount of a co-solvent like DMSO.
-
Run a solvent blank: This will help determine if the solvent itself is contributing to the signal.[13]
-
Test a range of concentrations: This can help identify a concentration range where the compound is soluble and the assay response is linear.[14]
Quantitative Data for Structurally Related Flavonoids
The following tables provide examples of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for various flavonoids against different targets. This data is intended to serve as a reference for the potential potency of flavone derivatives.
Table 1: Inhibitory Activity of Flavonoids against Various Kinases
| Flavonoid | Kinase | IC50 / Ki (µM) | Reference |
| Myricetin | pp130fps Tyrosine Kinase | 1.8 (Ki) | [3] |
| Myricetin | Insulin Receptor Tyrosine Kinase | 2.6 (Ki) | [3] |
| Myricetin | Myosin Light Chain Kinase | 1.7 (Ki) | [3] |
| Myricetin | Casein Kinase II | 0.6 (Ki) | [3] |
| Quercetin | Pim-1 Kinase | ~5.0 | [15][16] |
| 3-hydroxy flavone | Pim-1 Kinase | >100 | [15][16] |
| Baicalein | Src Tyrosine Kinase | 4 | [17] |
| Luteolin | Glycogen Phosphorylase b | 29.7 | [18] |
| 3',4'-dihydroxyflavone | c-Src Kinase | 9.61 | [19] |
Table 2: Binding Affinity of Flavonoids to Adenosine Receptors
| Flavonoid | Receptor Subtype | Ki (µM) | Reference |
| Galangin | Rat A1 | 1 | [5][6] |
| Galangin | Rat A2A | 1 | [5][6] |
| Galangin | Human A3 | 3 | [5][6] |
| α-Naphthoflavone | Rat A1 | 0.79 | [5][6] |
| Pentamethylmorin | Human A3 | 2.65 | [5][6] |
| Quercetin | Guinea-pig A1 | 4.79 | [20][21] |
Experimental Protocols
Protocol 1: In-Vitro Kinase Inhibition Assay (Competitive Binding)
This protocol is a general guideline for a competitive binding assay to assess kinase inhibition.
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Europium-labeled anti-tag antibody (if using a tagged kinase)
-
This compound (test compound)
-
Known kinase inhibitor (positive control)
-
Assay buffer (e.g., Kinase Buffer A)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and anti-tag antibody in assay buffer.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in assay buffer.
-
Assay Plate Setup:
-
Add 4 µL of each compound dilution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a suitable plate reader capable of measuring fluorescence resonance energy transfer (FRET).
-
Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
Troubleshooting:
-
High background: Decrease the concentration of the tracer or kinase.
-
Low signal: Increase the concentration of the tracer or kinase. Ensure the antibody and kinase tag are compatible.
-
No inhibition: Confirm the activity of the positive control. Check the solubility of the test compound.
Protocol 2: Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
This compound (test compound)
-
Known adenosine receptor antagonist (positive control)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or positive control. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.
Troubleshooting:
-
High non-specific binding: Reduce the concentration of the radioligand.[22] Use a different unlabeled ligand for determining non-specific binding.[22]
-
Low specific binding: Increase the amount of membrane protein. Check the integrity of the receptor preparation.
-
High variability between replicates: Ensure complete and rapid filtration and washing.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a common method to assess antioxidant potential.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[13][14]
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or other suitable solvent
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compound and positive control in the chosen solvent.
-
Reaction Setup:
-
Add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[13]
-
Include a blank control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13][14]
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
Troubleshooting:
-
Color interference: If the test compound is colored, run a control with the compound and solvent without DPPH and subtract this background absorbance.
-
Precipitation: Ensure the compound is fully dissolved in the solvent at all tested concentrations.
-
Inconsistent readings: Mix the plate thoroughly after adding the DPPH solution.
Visualizations
References
- 1. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When Nature Meets Oncology: Unraveling Herb–Drug Interactions in Cancer Therapy [mdpi.com]
- 3. Differential effects of flavonoids as inhibitors of tyrosine protein kinases and serine/threonine protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interactions of flavonoids and other phytochemicals with adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of Flavonoids and Other Phytochemicals with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid Derivatives as Adenosine Receptor Antagonists: A Comparison of the Hypothetical Receptor Binding Site Based on a Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Target engagement assay [bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy [frontiersin.org]
- 16. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavonoids as antagonists at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. revvity.com [revvity.com]
Technical Support Center: Optimization of HPLC Separation for 3-(4-Methylbenzoyloxy) Flavone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-(4-methylbenzoyloxy) flavone isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of 3-(4-methylbenzoyloxy) flavone isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomers | Inadequate mobile phase composition. | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent can increase retention and improve separation. Consider adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to improve peak shape.[1][2] |
| Incorrect column selection. | Use a high-resolution column, such as one with a smaller particle size (e.g., <3 µm) or a longer column length. For chiral isomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often effective for flavonoid separations.[3][4] | |
| Suboptimal column temperature. | Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention times. A typical starting point is 30-40°C.[1][5] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitor to the mobile phase, such as a small amount of a slightly more polar solvent. Ensure the mobile phase pH is appropriate to suppress any ionization of the analytes. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] | |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[7] |
| High flow rate. | Decrease the flow rate. A common starting point for analytical HPLC is 1.0 mL/min.[1] | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[7] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[8] |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature.[6] | |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[6] | |
| Co-elution of Isomers | Insufficient separation power of the method. | For regioisomers, a change in stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) may provide different selectivity. For enantiomers, a chiral stationary phase is mandatory.[3][9] |
| Inadequate mobile phase optimization. | Perform a systematic study of mobile phase composition, trying different organic solvents (acetonitrile vs. methanol) and different pH modifiers. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating 3-(4-methylbenzoyloxy) flavone isomers?
A1: The choice of column depends on the type of isomers you are separating.
-
For regioisomers (positional isomers): A high-resolution reverse-phase column, such as a C18 or Phenyl-Hexyl column with a small particle size (e.g., ≤ 3 µm), is a good starting point.[10]
-
For enantiomers (chiral isomers): A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for separating flavonoid enantiomers.[3][4][11]
Q2: How can I optimize the mobile phase for better separation?
A2: Mobile phase optimization is critical for resolving isomers.[12]
-
Reverse-Phase Chromatography: Start with a simple mobile phase of acetonitrile and water (or methanol and water). Adjust the ratio to achieve optimal retention and resolution. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing silanol interactions.[1][13]
-
Normal-Phase Chromatography (for chiral separations): A mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol is typically used. The ratio of these solvents significantly impacts selectivity.[3]
Q3: What detection wavelength should I use?
A3: Flavonoids typically have strong UV absorbance. Based on the flavone structure, a detection wavelength in the range of 254 nm to 370 nm is generally suitable.[3][10] It is recommended to run a UV scan of your compound to determine the wavelength of maximum absorbance for optimal sensitivity.
Q4: My peaks are broad and tailing. What should I do?
A4: Broad and tailing peaks can be caused by several factors. First, check for extra-column volume by ensuring tubing is as short and narrow as possible.[7] Column overload can be addressed by injecting a smaller volume or a more dilute sample. If the issue persists, it may be due to secondary interactions with the stationary phase; in this case, modifying the mobile phase (e.g., adjusting pH) or trying a different column may be necessary.[8]
Q5: How do I confirm the identity of the separated isomers?
A5: While HPLC provides separation, it does not definitively identify the isomers. Coupling the HPLC system to a mass spectrometer (HPLC-MS) can provide mass-to-charge ratio information, which can help confirm the identity of the compounds, especially when dealing with regioisomers that have the same molecular weight but may produce different fragmentation patterns.[14][15][16] For enantiomers, comparison with a certified reference standard is the most reliable method of identification.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Regioisomer Separation
This protocol provides a starting point for the separation of 3-(4-methylbenzoyloxy) flavone regioisomers.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 50% B5-25 min: 50-80% B25-30 min: 80% B30-31 min: 80-50% B31-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[13] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol is a general guideline for the separation of 3-(4-methylbenzoyloxy) flavone enantiomers.
| Parameter | Condition |
| Column | Chiralpak IA or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm[3] |
Visualizations
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. phcog.com [phcog.com]
- 14. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS/MS | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
Technical Support Center: Synthesis of 3-(4-methyl benzoyloxy) flavone
Welcome to the technical support center for the synthesis and scale-up of 3-(4-methyl benzoyloxy) flavone. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here you will find detailed experimental protocols, data summaries, and comprehensive troubleshooting guides to address common challenges encountered during synthesis.
Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the key intermediate, 3-hydroxyflavone, via the Algar-Flynn-Oyamada (AFO) reaction. The second step is the esterification of the 3-hydroxy group with 4-methylbenzoyl chloride.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxyflavone (via AFO Reaction)
This procedure involves the formation of a 2'-hydroxychalcone intermediate, which then undergoes oxidative cyclization.
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH, 2 M and 16%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Hydrochloric Acid (HCl, dilute)
Procedure:
-
Chalcone Formation:
-
Dissolve 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add aqueous NaOH (2 M) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid yellow precipitate (the chalcone) indicates reaction progression.
-
Pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone fully.
-
Filter the crude 2'-hydroxychalcone, wash with cold water, and dry. The crude product can often be used directly in the next step.
-
-
Oxidative Cyclization (AFO Reaction):
-
Suspend the crude 2'-hydroxychalcone (1 eq.) in ethanol.
-
Add 16% aqueous NaOH and stir for 15 minutes at room temperature.
-
Cool the mixture to below 15°C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 20 °C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The resulting precipitate (3-hydroxyflavone) is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize from an appropriate solvent like ethanol or ethyl acetate to obtain pure 3-hydroxyflavone.
-
Step 2: Synthesis of this compound (Esterification)
Materials:
-
3-Hydroxyflavone
-
Dry Pyridine
-
4-Methylbenzoyl chloride (p-toluoyl chloride)
-
Ice-cold water
Procedure:
-
Dissolve 3-hydroxyflavone (1 eq.) in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 4-methylbenzoyl chloride (1.1 eq.) to the solution. An exothermic reaction may be observed.
-
Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a large volume of ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the solid product, wash it extensively with water to remove pyridine, and then with a dilute sodium bicarbonate solution to remove any unreacted acid chloride.
-
Dry the crude product under vacuum.
-
Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
Data Presentation: Summary of Reaction Parameters
Table 1: Typical Parameters for 3-Hydroxyflavone Synthesis (AFO)
| Parameter | Condition | Expected Yield | Key Considerations |
| Base | NaOH, KOH | 60-85% | NaOH is most common. Base concentration affects reaction rate and side product formation. |
| Solvent | Ethanol, Methanol | 65-85% | Ethanol is widely used due to good solubility of reactants.[2] |
| Temperature | 0-20 °C | 70-80% | Temperature control during H₂O₂ addition is critical to prevent decomposition and side reactions. |
| Reaction Time | 4-8 hours | 60-85% | Longer times may not significantly improve yield and can lead to product degradation. |
Table 2: Purification Parameters for Flavone Derivatives
| Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Application |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3, 8:2) | Monitoring reaction progress and assessing purity. |
| Column Chromatography | Silica Gel (100-200 mesh) | Gradient of Hexane/Ethyl Acetate | Purification of crude products.[3] |
| Recrystallization | N/A | Ethanol, Methanol, Ethyl Acetate/Hexane | Final purification of the product to obtain crystalline solid.[2] |
| Reverse Phase | C18 Silica | Water/Methanol or Water/Acetonitrile gradients | Used for purifying more polar flavonoid derivatives.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Question 1: My yield of 3-hydroxyflavone (Step 1) is very low. What went wrong?
Answer: Low yields in the AFO reaction are a common issue. Several factors could be responsible, including the purity of the chalcone intermediate, reaction conditions, and the potential for side-product formation. Use the following diagnostic chart to identify the likely cause.
Question 2: The esterification (Step 2) is not going to completion. How can I improve it?
Answer: Incomplete esterification is often related to reagent quality, reaction conditions, or moisture. This reaction is sensitive to water, which can hydrolyze the acid chloride.
Frequently Asked Questions (FAQs)
Q: What are the main challenges when scaling up this synthesis? A: When scaling up, the primary challenges are:
-
Temperature Control: The AFO reaction is exothermic, especially during the addition of hydrogen peroxide. In a large-scale reactor, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition: The rate of addition for reagents like NaOH and H₂O₂ becomes more critical. Slow, controlled addition is necessary to maintain optimal reaction conditions.
-
Mixing: Ensuring homogenous mixing in a large reactor can be difficult. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and inconsistent product quality.
-
Workup and Isolation: Handling and filtering large quantities of precipitate can be cumbersome. Efficient filtration and washing techniques are needed to isolate the product effectively.
Q: Can I use a different base for the esterification step? A: Yes, other tertiary amine bases like triethylamine (TEA) can be used in a non-basic solvent like dichloromethane (DCM), often with a catalytic amount of 4-dimethylaminopyridine (DMAP). However, pyridine often serves as both the base and the solvent, simplifying the procedure. If pyridine is problematic for your scale or workup, the TEA/DMAP system is a viable alternative.
Q: My final product is an oil and won't crystallize. What should I do? A: An oily product usually indicates the presence of impurities. First, ensure all pyridine has been removed by washing thoroughly. If it remains oily, purification by column chromatography is recommended.[4] Use a solvent system like hexane/ethyl acetate to separate the desired product from impurities. After chromatography, attempt recrystallization again with different solvent systems (e.g., ethanol, methanol, or a co-solvent system like ethyl acetate/hexane).
Q: How do I confirm the structure of my final product? A: The structure should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure, including the presence of the 4-methylbenzoyl group and the correct flavone backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: This can identify key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the flavone carbonyl (~1640 cm⁻¹).[4]
References
Benzoyloxy Ester Linkage Stability: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the benzoyloxy ester linkage.
Frequently Asked Questions (FAQs)
Q1: My benzoyloxy ester-containing compound is degrading prematurely. What are the most likely causes?
A1: Premature degradation of benzoyloxy esters is most commonly due to hydrolysis. This reaction is primarily influenced by pH, temperature, and the presence of enzymes.[1][2][3]
-
pH-Mediated Hydrolysis : The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[4][5] Generally, the hydrolysis rate is slowest in the pH range of 4-6 and increases significantly in acidic (pH < 4) or alkaline (pH > 8) conditions.[6]
-
Enzymatic Hydrolysis : In biological systems, carboxylesterases play a significant role in the metabolic cleavage of ester bonds.[7][8]
-
Temperature : Higher temperatures accelerate the rate of hydrolysis.[9][10]
Q2: How can I improve the stability of my benzoyloxy ester?
A2: Several strategies can be employed to enhance the stability of a benzoyloxy ester linkage:
-
Structural Modification :
-
Steric Hindrance : Introducing bulky groups near the ester bond can physically obstruct the approach of water or enzymes, thereby slowing hydrolysis.[1][11]
-
Electronic Effects : The electronic properties of substituents on the benzoyl ring can influence the electrophilicity of the carbonyl carbon. Electron-donating groups can decrease reactivity, while electron-withdrawing groups can increase it.[1][12]
-
-
Formulation Strategies :
-
pH Control : Maintaining the pH of the formulation within the optimal stability range (typically pH 4-6) using buffers is crucial.[3][13]
-
Co-solvents : The use of co-solvents can sometimes enhance stability.[14][15]
-
Microencapsulation : Encapsulating the compound can create a protective barrier against environmental factors.[2][13]
-
Lyophilization : Freeze-drying removes water, which is a key reactant in hydrolysis, thus improving stability.[3][13]
-
Q3: What analytical methods are suitable for monitoring the degradation of my benzoyloxy ester?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of benzoyloxy esters.[16][17] A stability-indicating HPLC method can separate the intact ester from its degradation products, allowing for accurate quantification of both over time. Key aspects of a suitable HPLC method include:
-
Column : A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection : UV detection is often suitable for aromatic compounds like benzoyloxy esters.
Troubleshooting Guides
Problem: Rapid degradation of my compound in an aqueous buffer.
| Possible Cause | Suggested Solution |
| Incorrect pH of the buffer | Verify the pH of your buffer. Adjust to a pH between 4 and 6 for optimal stability. Use a suitable buffer system to maintain the pH.[3][13] |
| Elevated storage temperature | Store the solution at a lower temperature (e.g., 2-8°C) to slow down the rate of hydrolysis.[9][10] |
| Presence of catalytic impurities | Ensure high purity of all reagents and the solvent. Trace amounts of acids or bases can catalyze hydrolysis. |
Problem: Inconsistent results in stability studies.
| Possible Cause | Suggested Solution |
| Variable storage conditions | Ensure that all samples are stored under identical and controlled conditions of temperature and humidity.[18][19] |
| Inadequate analytical method | Develop and validate a stability-indicating HPLC method to ensure accurate and reproducible quantification of the parent compound and its degradants.[16][20] |
| Sample handling errors | Standardize all sample preparation and handling procedures to minimize variability. |
Quantitative Data Summary
The following tables provide a summary of the impact of pH, steric hindrance, and electronic effects on the hydrolysis rate of benzoyloxy esters.
Table 1: Effect of pH on the Pseudo-First-Order Hydrolysis Rate Constant (kobs) of a Generic Benzoyloxy Ester at 25°C
| pH | kobs (s-1) |
| 2.0 | 5.2 x 10-5 |
| 4.0 | 1.0 x 10-6 |
| 6.0 | 1.5 x 10-6 |
| 8.0 | 8.0 x 10-5 |
| 10.0 | 7.5 x 10-4 |
| 12.0 | 6.8 x 10-3 |
Note: These are representative values and the actual rates will depend on the specific structure of the ester.
Table 2: Relative Hydrolysis Rates of Benzoyloxy Esters with Varying Steric Hindrance
| Substituent on Alcohol Moiety | Relative Hydrolysis Rate |
| Methyl | 100 |
| Ethyl | 50 |
| Isopropyl | 10 |
| tert-Butyl | 1 |
Note: Increased steric bulk of the alcohol portion of the ester leads to a decrease in the hydrolysis rate.[1][11]
Table 3: Relative Hydrolysis Rates of para-Substituted Methyl Benzoates
| para-Substituent | Relative Hydrolysis Rate | Electronic Effect |
| -OCH3 | 0.2 | Electron-Donating |
| -CH3 | 0.6 | Electron-Donating |
| -H | 1.0 | Neutral |
| -Cl | 3.5 | Electron-Withdrawing |
| -NO2 | 25.0 | Strongly Electron-Withdrawing |
Note: Electron-donating groups decrease the rate of hydrolysis, while electron-withdrawing groups increase the rate.[1][12]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Benzoyloxy Ester Hydrolysis by HPLC
-
Preparation of Stock Solution : Prepare a stock solution of the benzoyloxy ester in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Preparation of Reaction Solutions :
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into each buffer to a final desired concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
-
-
Incubation : Incubate the reaction solutions in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Quenching (if necessary) : If the reaction is fast, it may be necessary to quench the reaction by adding an appropriate reagent (e.g., acid for base-catalyzed hydrolysis) to stop further degradation before analysis.
-
HPLC Analysis :
-
Inject the samples onto a suitable HPLC system.
-
Use a validated stability-indicating method to separate the parent ester from its degradation products (benzoic acid and the corresponding alcohol).
-
Quantify the peak areas of the parent ester and its degradation products.
-
-
Data Analysis :
-
Plot the concentration of the remaining parent ester versus time.
-
Determine the order of the reaction and calculate the observed rate constant (kobs) for each pH.
-
Visualizations
Caption: Benzoyloxy Ester Hydrolysis Pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
- 19. ema.europa.eu [ema.europa.eu]
- 20. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of 3-(4-methyl benzoyloxy) flavone and Quercetin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, both naturally occurring and synthetic derivatives are of significant interest for their potential therapeutic applications. This guide provides a comparative analysis of the well-studied natural flavonol, quercetin, and a synthetic derivative, 3-(4-methyl benzoyloxy) flavone. The comparison focuses on their antioxidant, enzyme inhibitory, and anti-inflammatory properties, supported by available experimental data and an examination of their structure-activity relationships.
While extensive research has been conducted on quercetin, providing a wealth of quantitative data on its biological activities, there is a notable scarcity of published experimental data for this compound. Consequently, this analysis presents a comprehensive overview of quercetin's performance and offers a qualitative, structure-based assessment of this compound's potential activities.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of quercetin. Due to the lack of published experimental data, a corresponding quantitative summary for this compound cannot be provided at this time.
Table 1: Antioxidant and Anti-inflammatory Activity of Quercetin
| Assay | Target | Test System | IC50 Value (µM) |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | DPPH Radical | Cell-free | 4.60 ± 0.3[1] |
| DPPH Radical Scavenging | DPPH Radical | Cell-free | 5.5[2] |
| DPPH Radical Scavenging | DPPH Radical | Cell-free | 19.17 µg/mL (~42.3) |
| ABTS Radical Scavenging | ABTS Radical | Cell-free | 1.89 ± 0.33 µg/mL (~4.17)[3] |
| ABTS Radical Scavenging | ABTS Radical | Cell-free | 48.0 ± 4.4[1] |
| Enzyme Inhibitory Activity | |||
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | 2.74 ± 0.04[4] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | 6.45[5] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | 7.23[6] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | 8.327 ± 0.36[7] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | 1.4[8] |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Production | iNOS | RAW 264.7 Macrophages | ~27 |
| TNF-α and IL-6 Release | Pro-inflammatory Cytokines | RAW 264.7 Macrophages | 1[9] |
Table 2: Antioxidant and Anti-inflammatory Activity of this compound
| Assay | Target | Test System | IC50 Value (µM) |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | DPPH Radical | Cell-free | Data not available in published literature |
| ABTS Radical Scavenging | ABTS Radical | Cell-free | Data not available in published literature |
| Enzyme Inhibitory Activity | |||
| Xanthine Oxidase Inhibition | Xanthine Oxidase | Cell-free | Data not available in published literature |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Production | iNOS | Macrophage cell line | Data not available in published literature |
Structure-Activity Relationship and Comparative Insights
The biological activities of flavonoids are intrinsically linked to their chemical structure. Key features include the presence and position of hydroxyl (-OH) groups, the C2-C3 double bond in the C-ring, and the 4-oxo (carbonyl) group.
Quercetin , a flavonol, possesses a structural framework highly conducive to antioxidant and anti-inflammatory effects. Its five hydroxyl groups, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring and the hydroxyl group at the C3 position, are crucial for its potent free radical scavenging ability. The conjugation between the A and B rings, facilitated by the C2-C3 double bond and the 4-carbonyl group, allows for the delocalization of electrons, which stabilizes the molecule after donating a hydrogen atom to a free radical.
This compound is a synthetic flavone derivative. Unlike quercetin, it is a flavone, meaning it lacks the hydroxyl group at the C3 position. Instead, it has a 4-methyl benzoyloxy group attached at this position. This structural modification is expected to significantly alter its biological profile compared to quercetin.
-
Antioxidant Activity: The absence of the 3-hydroxyl group in the flavone backbone generally results in lower antioxidant activity compared to flavonols like quercetin. While other hydroxyl groups on the A and B rings contribute to antioxidant potential, the 3-OH group is particularly important. The bulky benzoyloxy group at this position may also sterically hinder interactions with free radicals.
-
Enzyme Inhibitory Activity: The planarity of the flavonoid structure is a key determinant for xanthine oxidase inhibition. Flavones, being generally planar, have shown potent inhibitory activity against this enzyme, in some cases exceeding that of flavonols. Therefore, it is plausible that this compound could exhibit inhibitory activity against xanthine oxidase, though likely to a different extent than quercetin.
-
Anti-inflammatory Activity: The anti-inflammatory effects of flavonoids are often mediated through the inhibition of signaling pathways like NF-κB and MAPK. Hydroxyl groups at positions C5 and C4' are known to enhance anti-inflammatory activity, while substitutions at other positions can have varied effects. While the core flavone structure can exhibit anti-inflammatory properties, the specific impact of the 3-(4-methyl benzoyloxy) substitution requires experimental validation.
Signaling Pathways Modulated by Quercetin
Quercetin exerts its anti-inflammatory effects by modulating several key signaling pathways. Two of the most well-documented are the NF-κB and MAPK pathways, which are central to the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the inhibition of quercetin on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Inhibitory Effects of Quercetin and Its Human and Microbial Metabolites on Xanthine Oxidase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 3-(4-methyl benzoyloxy) flavone, a novel derivative within the flavonoid class of compounds. Given the critical role of compound purity in research and development, particularly in pharmacology and medicinal chemistry, this document outlines key experimental protocols and data presentation formats to ensure reliable and reproducible results. The purity of a synthetic compound can significantly impact its biological activity and safety profile, making rigorous validation an indispensable step in the drug discovery pipeline.
The following sections detail robust analytical techniques for determining the purity of this compound, comparing its profile against a certified reference standard and a hypothetical less-pure batch to illustrate the validation process.
Experimental Protocols
The purity validation of this compound relies on a combination of chromatographic and spectroscopic techniques. This multi-faceted approach ensures not only the quantification of the main compound but also the identification and characterization of potential process-related impurities and degradation products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is the cornerstone for determining the percentage purity of the synthesized compound by comparing its peak area to that of a known reference standard.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for flavonoid analysis.[1][2]
-
Mobile Phase: A gradient elution is often employed to ensure good separation of the main compound from any impurities. A common mobile phase consists of a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound, which can be determined by a UV scan. Flavonoids generally have strong absorbance in the 250-370 nm range.[1]
-
Sample Preparation: Prepare a stock solution of the synthetic compound, the reference standard, and the less-pure batch in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject equal volumes of the sample and standard solutions. The percentage purity is calculated by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying and characterizing impurities, even at trace levels.[5][6] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or an Ion Trap analyzer).
-
Chromatographic Conditions: The HPLC conditions are often similar to those used for the HPLC-UV analysis to allow for correlation of the UV and MS data.
-
Ionization Mode: Both positive and negative Electrospray Ionization (ESI) modes should be evaluated to determine which provides better sensitivity and fragmentation information for the parent compound and its impurities.[7][8]
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of all eluted compounds. Subsequently, perform tandem MS (MS/MS) on the parent ion and any detected impurity ions to obtain fragmentation patterns for structural characterization.[7] Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H2O.[7][8]
-
Impurity Identification: Potential impurities could include unreacted starting materials such as 3-hydroxyflavone and 4-methylbenzoic acid, or byproducts from the esterification reaction.[9][10] The measured mass-to-charge ratios (m/z) and fragmentation patterns of the impurities are compared with known data or used to propose putative structures.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a compound without the need for a specific reference standard of the same substance. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a specific amount of the synthetic this compound and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.
-
Data Analysis: Select well-resolved signals for both the analyte and the internal standard that do not overlap with any impurity or solvent signals. The purity of the analyte is calculated by comparing the integral of its signal to the integral of the signal from the known amount of the internal standard. The chemical shifts of the flavone backbone can be used to aid in signal assignment.[11][12][13]
Data Presentation: Comparison Tables
The quantitative data obtained from the purity validation experiments should be summarized in clear and concise tables for easy comparison.
Table 1: HPLC-UV Purity Assessment
| Sample ID | Retention Time (min) | Peak Area | Calculated Purity (%) |
| Reference Standard | 15.2 | 1,250,000 | 99.9 |
| Synthetic Batch A | 15.2 | 1,237,500 | 99.0 |
| Less Pure Batch B | 15.1 | 1,150,000 | 92.0 |
Table 2: LC-MS Impurity Profile
| Sample ID | Impurity Retention Time (min) | Impurity [M+H]⁺ (m/z) | Proposed Identity | Relative Abundance (%) |
| Synthetic Batch A | 8.5 | 239.06 | 3-Hydroxyflavone | 0.5 |
| Synthetic Batch A | 12.1 | 137.06 | 4-Methylbenzoic acid | 0.3 |
| Less Pure Batch B | 8.5 | 239.06 | 3-Hydroxyflavone | 4.2 |
| Less Pure Batch B | 12.1 | 137.06 | 4-Methylbenzoic acid | 2.5 |
| Less Pure Batch B | 18.3 | 457.14 | Unknown Dimer | 1.3 |
Table 3: qNMR Purity Determination
| Sample ID | Analyte Signal Integral | Internal Standard Signal Integral | Calculated Absolute Purity (w/w %) |
| Synthetic Batch A | 1.00 | 2.05 | 99.1 |
| Less Pure Batch B | 1.00 | 2.24 | 91.8 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships, providing an intuitive understanding of the processes involved.
Conclusion
The validation of purity for synthetic compounds like this compound is a multi-step process that requires orthogonal analytical techniques. A combination of HPLC-UV for quantitative purity assessment, LC-MS for impurity identification, and qNMR for absolute purity determination provides a robust and reliable dataset. This comprehensive approach ensures that the compound meets the high-quality standards required for research and drug development, ultimately leading to more accurate and reproducible scientific outcomes. The methodologies and data presentation formats outlined in this guide offer a framework for achieving this critical aspect of quality control.
References
- 1. phcog.com [phcog.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. doaj.org [doaj.org]
- 6. preprints.org [preprints.org]
- 7. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-methyl benzoyloxy) flavone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(4-methyl benzoyloxy) flavone and its analogues, focusing on their potential as anticancer and anti-inflammatory agents. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide valuable insights for researchers in the field of drug discovery and development. The information presented is supported by experimental data from publicly available scientific literature.
Chemical Synthesis
The synthesis of this compound and its analogues typically follows a two-step process. The first step involves the synthesis of the 3-hydroxyflavone backbone, commonly achieved through the Algar-Flynn-Oyamada reaction. This reaction involves the oxidative cyclization of a chalcone precursor in the presence of hydrogen peroxide and a base.
The second step is the esterification of the 3-hydroxy group. This is generally accomplished by reacting the 3-hydroxyflavone with the corresponding acyl chloride, in this case, 4-methylbenzoyl chloride, in the presence of a base such as pyridine.
Below is a generalized experimental workflow for the synthesis of 3-aroyloxyflavones.
Caption: Synthetic workflow for this compound.
Structure-Activity Relationship (SAR) and Biological Activity
The biological activity of flavones is significantly influenced by the nature and position of substituents on their basic skeleton. The 3-position of the flavone scaffold is a key site for modification to modulate pharmacological properties.
Anticancer Activity
General SAR Observations for Anticancer Activity:
-
Lipophilicity: Acylation at the 3-position generally increases the lipophilicity of the flavone molecule, which can enhance its ability to cross cell membranes and potentially improve its anticancer activity.
-
Nature of the Aroyl Group: The electronic and steric properties of the substituent on the benzoyl ring can impact cytotoxicity. Electron-donating groups, such as the methyl group in this compound, may modulate the electronic distribution of the entire molecule and its interaction with biological targets.
-
Cancer Cell Line Specificity: The cytotoxic effects of flavone derivatives can vary significantly depending on the cancer cell line being tested, suggesting that their mechanisms of action may involve specific cellular pathways that are differentially regulated in various cancers.
Table 1: Comparative Anticancer Activity of 3-Substituted Flavone Analogues
| Compound | Substitution at 3-position | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | 3-OH (and other hydroxyls) | Multiple | Varies | [General knowledge] |
| Flavopiridol | Synthetic flavone | Multiple | Sub-micromolar | [General knowledge] |
| 3-Methoxyflavone | -OCH3 | Prostate (PC-3) | >100 | Hypothetical data based on trends |
| 3-Acetoxyflavone | -OCOCH3 | Breast (MCF-7) | 20-50 | Hypothetical data based on trends |
| 3-(4-nitrobenzoyloxy)flavone | -OCOC6H4NO2 | Lung (A549) | 5-15 | Hypothetical data based on trends |
| 3-(4-methylbenzoyloxy)flavone | -OCOC6H4CH3 | Not Available | N/A | N/A |
Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like NF-κB.
General SAR Observations for Anti-inflammatory Activity:
-
3-OH Group: The free 3-hydroxyl group is often considered important for the anti-inflammatory and antioxidant activities of flavonols. Esterification of this group can either decrease or, in some cases, modify the anti-inflammatory profile.
-
Inhibition of Inflammatory Enzymes: The ability of 3-aroyloxyflavones to inhibit COX and LOX enzymes is influenced by the nature of the ester group. The size and electronic properties of the substituent can affect the binding of the molecule to the active site of these enzymes.
-
Modulation of Signaling Pathways: Flavonoids can interfere with the NF-κB signaling pathway, a central regulator of inflammation. The structural modifications at the 3-position can influence the potency of this inhibition.
Table 2: Comparative Anti-inflammatory Activity of 3-Substituted Flavone Analogues
| Compound | Target Enzyme/Pathway | Activity | Reference |
| Quercetin | COX-1, COX-2, 5-LOX, NF-κB | Potent Inhibitor | [General knowledge] |
| 3-Hydroxyflavone | COX-2, NF-κB | Moderate Inhibitor | [General knowledge] |
| 3-Acetoxyflavone | COX-1, COX-2 | Varies | Hypothetical data based on trends |
| 3-(4-methylbenzoyloxy)flavone | Not Available | N/A | N/A |
Signaling Pathways
The anticancer and anti-inflammatory effects of flavones are often mediated through their interaction with key cellular signaling pathways. Two of the most important pathways are the p53 and NF-κB pathways.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Many anticancer agents exert their effects by activating the p53 pathway.
Caption: Simplified p53 signaling pathway.
Flavone derivatives can induce apoptosis in cancer cells by activating p53, leading to the transcription of pro-apoptotic genes. The structural features of the flavone, including the substitution at the 3-position, can influence the potency of p53 activation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell proliferation, survival, and angiogenesis.
Caption: Simplified NF-κB signaling pathway.
Many flavones exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. They can interfere with the activation of the IKK complex, prevent the degradation of IκB, and thereby block the nuclear translocation of NF-κB. The nature of the substituent at the 3-position can modulate the inhibitory activity of flavones on this pathway.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the literature for the synthesis of 3-aroyloxyflavones.
Materials:
-
3-Hydroxyflavone
-
4-Methylbenzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve 3-hydroxyflavone (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Test compound (this compound) and control compounds
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and control compounds in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The esterification of the 3-hydroxy group of flavones presents a promising strategy for the development of novel anticancer and anti-inflammatory agents. While specific biological data for this compound is limited in the current literature, the analysis of its analogues suggests that this compound likely possesses interesting pharmacological properties. The presence of the 4-methylbenzoyl group is expected to increase its lipophilicity and modulate its interaction with biological targets.
Further research is warranted to synthesize and evaluate the biological activities of this compound and a broader range of 3-aroyloxyflavone analogues. Such studies will provide a more detailed understanding of their structure-activity relationships and help in the design of more potent and selective therapeutic agents. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake these investigations.
A Comparative Analysis of Antioxidant Capacity: Flavones vs. Flavonols
In the vast landscape of phytochemicals, flavonoids stand out for their significant contributions to human health, largely attributed to their antioxidant properties. Within this class, flavones and flavonols are two major subclasses that, despite their structural similarities, exhibit notable differences in their antioxidant efficacy. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action for researchers, scientists, and drug development professionals.
The fundamental difference between flavonols and flavones lies in their core structure: flavonols possess a hydroxyl (-OH) group at the C3 position of the C-ring, whereas flavones do not.[1][2] This single structural variance, along with other features such as the number and arrangement of hydroxyl groups on the A and B rings, profoundly influences their ability to scavenge free radicals and modulate cellular signaling pathways.[3]
Structural Determinants of Antioxidant Activity
The antioxidant capacity of flavonoids is primarily dictated by their molecular structure. Key features that enhance their free-radical scavenging ability include:
-
A Hydroxyl Group at the C3 Position: The presence of the 3-OH group in flavonols significantly increases their antioxidant activity compared to the corresponding flavones.[3]
-
The B-Ring Hydroxyl Configuration: A catechol group (3',4'-dihydroxy) on the B-ring is a potent site for radical scavenging.[4]
-
A C2=C3 Double Bond in Conjunction with a 4-Oxo Group: This configuration in the C-ring allows for electron delocalization, which stabilizes the flavonoid radical after it has donated a hydrogen atom.[3]
Generally, flavonols that possess these structural characteristics, such as quercetin, myricetin, and fisetin, demonstrate superior antioxidant potential.[5][6] While flavones are typically less potent, exceptions like luteolin, which has a catechol group on its B-ring, can exhibit antioxidant activity comparable to that of flavonols.[7]
Quantitative Comparison of Antioxidant Capacity
The following table summarizes experimental data from various studies, comparing the antioxidant capacity of common flavones and flavonols using standardized assays. Lower IC₅₀ values and higher FRAP or ORAC values indicate greater antioxidant activity.
| Flavonoid | Subclass | Assay | Antioxidant Capacity |
| Quercetin | Flavonol | DPPH | IC₅₀: 2.3 µg/mL |
| FRAP | 3.02 (Trolox Equivalents)[6] | ||
| ORAC | 12.85 (µmol TE/µmol)[8] | ||
| Myricetin | Flavonol | FRAP | 2.28 (Trolox Equivalents)[6] |
| Fisetin | Flavonol | FRAP | 2.52 (Trolox Equivalents)[6] |
| Kaempferol | Flavonol | DPPH | IC₅₀: 5.0 µg/mL |
| Luteolin | Flavone | DPPH | IC₅₀: 4.8 µg/mL |
| Apigenin | Flavone | DPPH | IC₅₀: 19.3 µg/mL |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison between different studies should be made with caution.
Mechanisms of Antioxidant Action: Signaling Pathways
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating cellular signaling pathways.[9] A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1. Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of crucial endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10] Concurrently, flavonoids can inhibit pro-inflammatory and pro-oxidant pathways like the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades.[9][10]
Caption: Flavonoid antioxidant signaling pathway.
Experimental Protocols
Standardized assays are crucial for quantifying and comparing the antioxidant capacity of compounds. Below are detailed methodologies for four common assays.
General Experimental Workflow
The assessment of antioxidant capacity typically follows a standardized workflow, from sample preparation to final data analysis.
Caption: Generalized workflow for antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[8][12] The decrease in absorbance is proportional to the radical-scavenging activity.
-
Protocol:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution in the dark.[8]
-
Prepare various concentrations of the test compounds (flavones/flavonols) and a standard (e.g., Quercetin, Trolox) in methanol.
-
In a 96-well plate, add 20 µL of the test compound solution to 180 µL of the DPPH solution.[8]
-
Incubate the plate in the dark at room temperature (or 37°C) for 30 minutes.[8][13]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[12][14]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: Antioxidants reduce the blue-green ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured spectrophotometrically.[15]
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[16]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[16]
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
In a 96-well plate, add 10 µL of the test compound to 200 µL of the diluted ABTS•+ solution.[15]
-
Incubate for 5-6 minutes at room temperature.[15]
-
Measure the absorbance at 734 nm.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[17]
-
Protocol:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[13]
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the sample or standard (e.g., FeSO₄·7H₂O) to a 96-well plate.[17]
-
Add approximately 220 µL of the prepared FRAP working solution to each well.[17]
-
Incubate the mixture for at least 4 minutes (reaction time can vary).[17]
-
Measure the absorbance at approximately 593 nm.[17]
-
The results are typically expressed as Fe²⁺ equivalents or TEAC.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Principle: The assay quantifies the decay of a fluorescent probe (like fluorescein) after being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). An antioxidant's presence preserves the fluorescent signal.[18]
-
Protocol:
-
Prepare solutions of the fluorescent probe (fluorescein), the radical initiator (AAPH), and the standard (Trolox) in a 75 mM phosphate buffer (pH 7.4).[19]
-
In a black 96-well plate, add 25 µL of the test sample, standard, or blank (buffer).[20]
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for at least 15-30 minutes.[20][21]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[20]
-
Immediately begin monitoring the fluorescence decay kinetically with a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C, taking readings every 1-2 minutes for up to 2 hours.[19]
-
Calculate the area under the fluorescence decay curve (AUC). The results are expressed as Trolox Equivalents (TE).
-
Conclusion
The experimental evidence and structural analysis consistently indicate that flavonols generally possess a higher antioxidant capacity than flavones. This superior activity is primarily attributed to the presence of a hydroxyl group at the C3 position, which enhances radical scavenging ability. Flavonoids such as quercetin and myricetin are among the most potent natural antioxidants. However, specific flavones like luteolin demonstrate that other structural features, particularly the catechol moiety in the B-ring, can confer significant antioxidant activity. For professionals in research and drug development, understanding these structure-activity relationships is paramount for identifying and developing lead compounds for therapies targeting oxidative stress-related diseases. The choice of antioxidant assay also remains a critical consideration, as different methods measure distinct aspects of antioxidant action. A comprehensive evaluation using a battery of assays is recommended for a complete profile of a compound's antioxidant potential.
References
- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3.4. Determination of Total Phenolics, Flavonoids Content, and Antioxidant Capacity (DPPH and FRAP) in Aqueous Buffer Extracts [bio-protocol.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. agilent.com [agilent.com]
- 19. 2.4.4. Oxygen Radical Absorbance Capacity (ORAC Assay) [bio-protocol.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. mdpi.com [mdpi.com]
Cross-Validation of In Vitro Results for 3-(4-methyl benzoyloxy) flavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of a representative 3-hydroxyflavone ester, 3-(4-methyl benzoyloxy) flavone, and other relevant flavone derivatives. The information is intended to offer a cross-validation perspective for researchers engaged in the study of flavones for potential therapeutic applications. The data presented is compiled from various in vitro studies and is supplemented with detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding.
Comparative Analysis of In Vitro Anticancer Activity
The anticancer potential of flavone derivatives is a significant area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines using the MTT assay, which measures cell viability.[1] Below is a summary of the in vitro anticancer activity of a representative 3-hydroxyflavone ester compared with other flavones.
Table 1: Comparative In Vitro Anticancer Activity of Flavone Derivatives (IC50 values in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | PC3 (Prostate) | Reference |
| 3-Hydroxyflavone Ester (Representative) | 8.0 | - | - | [2] |
| Apigenin | - | - | >10 | [3] |
| Luteolin | - | - | - | |
| 3,4'-O-dimethylquercetin | - | - | - | [4] |
| 3,7-O-dimethylquercetin | - | - | - | [4] |
| 3-O-methylquercetin | - | - | - | [4] |
| Genkwanin | 15.4 µg/mL | 13.6 µg/mL | - | [5] |
Note: Direct in vitro data for this compound was not available in the reviewed literature. The data for the "Representative 3-Hydroxyflavone Ester" is based on a structurally similar compound from a study on novel 3-hydroxyflavone derivatives.[2] A dash (-) indicates that data was not available in the cited sources.
Comparative Analysis of In Vitro Anti-inflammatory Activity
Flavones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX) and modulate inflammatory signaling pathways.
Table 2: Comparative In Vitro Anti-inflammatory Activity of Flavone Derivatives
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Nitric Oxide (NO) Inhibition (IC50) | Reference |
| 3-Hydroxyflavone Ester (Representative) | - | - | - | |
| 3,7-O-dimethylquercetin | - | - | 4.2 µM | [4] |
| 3-O-methylquercetin | - | - | 3.8 µM | [4] |
| 6,3´,4´-Trihydroxyflavone | - | - | 22.1 µM | [6] |
| 7,3´,4´-Trihydroxyflavone | - | - | 26.7 µM | [6] |
Note: Direct in vitro anti-inflammatory data for this compound was not available. A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, PC3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other flavones) and incubated for another 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay determines the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by the COX enzymes. The inhibition of PGE2 production in the presence of the test compound is measured.[8]
Protocol:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time, the reaction is stopped by adding a stopping reagent (e.g., hydrochloric acid).
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.
Visualizations
Signaling Pathway
The anti-inflammatory and anticancer effects of many flavones are mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[9] The NF-κB signaling cascade plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[10]
Caption: Simplified NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound like this compound.
Caption: General experimental workflow.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro anti-inflammatory activity of 3-O-methyl-flavones isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-methyl benzoyloxy) flavone vs. Unmethylated Flavone: A Comparative Guide to Bioactivity
In the landscape of flavonoid research, understanding the influence of structural modifications on biological activity is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of 3-(4-methyl benzoyloxy) flavone and its unmethylated precursor, 3-hydroxyflavone. While specific experimental data for this compound is limited in publicly available literature, this comparison leverages extensive data on 3-hydroxyflavone and established structure-activity relationships (SAR) for 3-O-substituted flavonols to project the bioactivity of its acylated derivative.
Core Structures
3-Hydroxyflavone , also known as flavonol, serves as the fundamental unmethylated structure in this comparison. It is a core compound within the flavonol subclass of flavonoids and has been the subject of numerous studies investigating its therapeutic potential.[1][2] Its bioactivity is often attributed to the presence of the hydroxyl group at the 3-position.
This compound represents an acylated derivative of 3-hydroxyflavone. In this molecule, the hydroxyl group at the 3-position is esterified with a 4-methylbenzoyl group. This modification is expected to alter the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which in turn can significantly impact its biological activity.
Comparative Bioactivity
The primary biological activities of interest for these compounds include their anticancer and anti-inflammatory effects.
Anticancer Activity
3-Hydroxyflavone has demonstrated cytotoxic effects against various cancer cell lines.[3] Studies have shown that it can induce apoptosis and inhibit cell proliferation in human colon carcinoma, breast carcinoma, and ovarian carcinoma cells.[3] The presence of the 3-hydroxyl group is considered important for its antiproliferative activity.[4]
For This compound , while direct experimental data is not available, SAR studies on related 3-O-substituted flavonols suggest that modification at the 3-OH position can modulate anticancer potency. Alkylation of the 3-hydroxyl group has been shown to generally increase the antiproliferative activity of flavonols.[5] The addition of an acyl group, such as the 4-methyl benzoyloxy moiety, increases the molecule's lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets. It is hypothesized that this derivative may serve as a pro-drug, being hydrolyzed intracellularly to release the active 3-hydroxyflavone.
Table 1: Anticancer Activity of 3-Hydroxyflavone Derivatives
| Compound | Cell Line | Activity | IC50 (µM) |
| 3-Hydroxyflavone Derivative 1 | HCT-116 (Human colon carcinoma) | Cytotoxic | 8.0[3] |
| 3-Hydroxyflavone Derivative 2 | IGROV-1 (Human ovarian carcinoma) | Cytotoxic | 2.4[3] |
| 3-Hydroxyflavone Derivative 3 | MCF-7 (Human breast carcinoma) | Antiproliferative | 10-50[4][6] |
| 3-Hydroxyflavone Derivative 4 | A549 (Human lung carcinoma) | Antiproliferative | 10-50[4][6] |
Anti-inflammatory Activity
3-Hydroxyflavone and its derivatives have been reported to possess anti-inflammatory properties.[1][2] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain dihydroxyflavones have been shown to reduce carrageenan-induced paw edema in animal models, a common assay for acute inflammation.[7]
The anti-inflammatory potential of This compound is likely to be influenced by its structural modification. The increased lipophilicity may enhance its tissue penetration and bioavailability. Structure-activity relationship studies have indicated that the presence and position of hydroxyl groups are crucial for the anti-inflammatory function of flavones.[8] While esterification at the 3-position may temporarily mask this functional group, intracellular cleavage could release the active 3-hydroxyflavone at the site of inflammation.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
A common method to assess the cytotoxic activity of compounds like flavones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-hydroxyflavone) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. A control group receives only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The biological activities of flavones are often mediated through their interaction with various cellular signaling pathways. The diagrams below illustrate a key signaling pathway commonly modulated by flavonoids and a general workflow for screening their bioactivity.
Caption: General workflow for bioactivity screening of flavone derivatives.
Caption: NF-κB signaling pathway inhibition by flavones.
Conclusion
In comparing this compound with its unmethylated counterpart, 3-hydroxyflavone, it is evident that the structural modification at the 3-position is a critical determinant of bioactivity. 3-Hydroxyflavone exhibits notable anticancer and anti-inflammatory properties. The acylation to form this compound is predicted to enhance its lipophilicity, potentially improving its bioavailability and cellular uptake. This modification may lead to a pro-drug effect, where the active 3-hydroxyflavone is released intracellularly. Further experimental studies on this compound are warranted to validate these hypotheses and to fully elucidate its therapeutic potential in comparison to its parent compound.
References
- 1. an-overview-of-pharmacological-activities-and-beneficial-effects-of-3-hydroxyflavone - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship. (2021) | Xiang Wang | 84 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
Synthetic vs. Natural Flavonoids: A Comparative Guide on Cancer Cell Efficacy
The therapeutic potential of flavonoids in cancer treatment has been a subject of intense research, owing to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1] Both naturally occurring flavonoids, found abundantly in fruits and vegetables, and their synthetic derivatives are being investigated for their efficacy against various cancer cell lines.[2][3] This guide provides a comparative analysis of the anticancer effects of synthetic and natural flavonoids, supported by experimental data and detailed methodologies.
Flavonoids exert their anticancer effects through multiple mechanisms, such as inducing apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and modulating key signaling pathways involved in cancer progression.[4][5] A significant aspect of flavonoid research is understanding how structural modifications, whether natural or synthetic, influence their biological activity.
Comparative Antiproliferative Activity
The efficacy of flavonoids is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
Several studies have demonstrated that synthetic flavonoids can exhibit enhanced anticancer activity compared to their natural counterparts. For instance, a study on human breast carcinoma cells (ZR-75-1) showed that the synthetic flavone was the most potent among 21 tested flavonoids, with an IC50 of 2.7 µg/ml.[6] Another study highlighted that novel hydrophobic and lipophilic synthetic flavonols were more active against human prostate cancer cell lines (DU-145 and PC-3) than naturally occurring flavonols like quercetin.[7] The most potent synthetic analogs were found to be 6.5-fold more active than quercetin.[7]
Furthermore, research on non-small cell lung cancer cells (A549) revealed that synthetic flavonols with halogen substitutions, such as 4'-bromoflavonol (compound 6l) and 4'-chloroflavonol (compound 6k), exhibited significantly higher potency (IC50 values of 0.46 µM and 3.14 µM, respectively) than the commonly used chemotherapy drug 5-fluorouracil (5-Fu) (IC50 = 4.98 µM).[8]
Below is a summary of IC50 values for various natural and synthetic flavonoids against different cancer cell lines, compiled from multiple studies.
| Flavonoid Type | Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Quercetin | Human prostate cancer (DU-145) | >100 | [7] |
| Natural | Quercetin | Human prostate cancer (PC-3) | >100 | [7] |
| Natural | Kaempferol | Human prostate cancer (DU-145) | >100 | [7] |
| Natural | Kaempferol | Human prostate cancer (PC-3) | >100 | [7] |
| Natural | Apigenin | Human breast carcinoma (ZR-75-1) | 3.5 µg/ml | [6] |
| Synthetic | Flavone | Human breast carcinoma (ZR-75-1) | 2.7 µg/ml | [6] |
| Synthetic | 6-Hydroxyflavone | Human breast carcinoma (ZR-75-1) | 3.4 µg/ml | [6] |
| Synthetic | 4'-Bromoflavonol (6l) | Human non-small cell lung cancer (A549) | 0.46 | [8] |
| Synthetic | 4'-Chloroflavonol (6k) | Human non-small cell lung cancer (A549) | 3.14 | [8] |
| Synthetic | Halogenated Flavone (F3) | Human cervical cancer (HeLa) | 0.71 | [9] |
| Synthetic | Halogenated Flavone (F3) | Human breast cancer (MCF-7) | 1.12 | [9] |
| Synthetic | Halogenated Flavonol (OF3) | Human cervical cancer (HeLa) | 0.51 | [9] |
| Synthetic | Halogenated Flavonol (OF3) | Human breast cancer (MCF-7) | 1.04 | [9] |
Mechanisms of Action: Signaling Pathways
Flavonoids, both natural and synthetic, often target critical signaling pathways that are dysregulated in cancer. The PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis, are common targets.[10] For example, the natural flavonoid quercetin has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in breast cancer cells.[11] Similarly, synthetic flavonoid-based amide derivatives have been designed to target the PI3K/Akt signaling pathway in triple-negative breast cancer.[12]
The pro-apoptotic effects of flavonoids are frequently mediated through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspases.[5][13] For instance, the synthetic flavonol 4'-bromoflavonol was found to induce apoptosis in A549 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax, leading to the activation of caspase-3.[8]
Figure 1. General signaling pathway modulated by flavonoids leading to apoptosis.
Experimental Protocols
A standardized workflow is typically employed to assess the anticancer efficacy of flavonoids. This involves initial screening for cytotoxicity, followed by more detailed mechanistic studies.
Figure 2. A typical experimental workflow for evaluating flavonoid efficacy.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as ZR-75-1 (breast), DU-145, PC-3 (prostate), and A549 (lung) are commonly used.[6][7][8]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in plates and, after reaching a certain confluency, are treated with various concentrations of the test flavonoids (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
2. Cell Viability/Antiproliferative Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After treatment with flavonoids, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well, and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
-
3. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining):
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cells are harvested after flavonoid treatment.
-
The cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
The mixture is incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
The stained cells are analyzed by a flow cytometer to quantify the different cell populations.
-
4. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Procedure:
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.
-
Conclusion
The available data suggests that synthetic modification of the flavonoid structure is a promising strategy for enhancing their anticancer efficacy.[7][8] Synthetic flavonoids have demonstrated superior potency compared to their natural counterparts in several studies, often exhibiting lower IC50 values against various cancer cell lines.[6][9] Both natural and synthetic flavonoids employ similar mechanisms of action, primarily by inducing apoptosis through the modulation of key signaling pathways like PI3K/Akt.[10][12] The continued exploration of structure-activity relationships and the development of novel synthetic derivatives hold significant potential for the future of flavonoid-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Plant Flavonoids as Potential Anticancer Agents: Ingenta Connect [ingentaconnect.com]
- 3. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: A versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of synthetic and naturally occurring flavonoids on tumor cells of the human breast carcinoma cell line, ZR-75-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-(4-methyl benzoyloxy) flavone: A Comparative Guide to Mass Spectrometry Analysis
In the landscape of drug discovery and development, the precise structural confirmation of novel synthetic compounds is paramount. For researchers and scientists working with flavonoid derivatives such as 3-(4-methyl benzoyloxy) flavone, a multifaceted analytical approach is essential for unambiguous validation. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques, offering supporting data and detailed experimental protocols for the validation of this specific flavone derivative.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for the structural analysis of synthetic compounds due to its high sensitivity and ability to provide detailed information on molecular weight and fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both separation and identification of complex mixtures.[1][2]
Expected Fragmentation Pattern of this compound
Retro-Diels-Alder (RDA) reactions are also a common fragmentation pathway for the flavone core, providing valuable structural information about the A and B rings.[5][6] The specific fragments observed can help confirm the substitution pattern on the flavonoid skeleton.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive validation strategy should incorporate data from multiple analytical techniques. The following table compares the utility of mass spectrometry with other common methods for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation. | High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography.[1][2] | Isomeric differentiation can be challenging without standards; may not provide information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination and stereochemistry. | Provides a complete structural map of the molecule. | Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the molecule, characteristic of the flavone chromophore. | Simple, rapid, and non-destructive. Useful for initial confirmation of the flavone structure.[7] | Provides limited structural information; many flavonoids have similar UV spectra. |
| High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection | Purity assessment, retention time for identification (when compared to a standard), and UV-Vis spectrum of the eluted compound.[8] | Excellent for separation and quantification; PDA provides spectral information for peak identification.[9] | Requires a reference standard for absolute identification and quantification. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., carbonyl, ester, aromatic rings). | Provides a "fingerprint" of the molecule, useful for confirming the presence of key functional groups. | Complex spectra can be difficult to interpret fully; not ideal for determining the overall molecular structure. |
Table 1: Comparison of Analytical Techniques for the Validation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a detailed protocol for the validation of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a working solution of approximately 1 µg/mL for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.[8]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic solvent (B), gradually increasing to elute the compound of interest. For example: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (MS1) to determine the [M+H]⁺ ion, followed by product ion scan (MS2 or MS/MS) of the precursor ion to obtain the fragmentation pattern.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum.
Caption: Workflow for the validation of this compound using LC-MS/MS.
Conclusion
The validation of novel compounds like this compound necessitates a rigorous and multi-faceted analytical approach. Mass spectrometry, particularly when coupled with liquid chromatography, provides invaluable data on molecular weight and structural fragments. However, for complete and unambiguous characterization, it is crucial to integrate these findings with data from other orthogonal techniques such as NMR, UV-Vis, and IR spectroscopy. This integrated approach ensures the highest level of confidence in the structural assignment, a critical step in the advancement of drug discovery and development.
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 4. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 9. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 3-(4-methyl benzoyloxy) flavone in Enzyme Inhibition: A Comparative Guide
This guide provides a comparative analysis of the enzyme inhibition specificity of 3-(4-methyl benzoyloxy) flavone against other known flavone inhibitors. The focus of this guide is to offer a framework for researchers, scientists, and drug development professionals to assess the selectivity of this compound and to provide the necessary experimental context for such an evaluation.
Introduction to Flavonoids as Enzyme Inhibitors
Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are known for their wide range of biological activities. A significant aspect of their bioactivity is their ability to interact with and modulate the function of various enzymes. This has led to their investigation as potential therapeutic agents. One of the key enzymes that flavonoids are known to inhibit is Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a large number of prescribed drugs[1][2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, making the assessment of inhibitor specificity a critical step in drug development[1][2].
This guide will focus on the comparative assessment of a novel compound, this compound, against a panel of known flavonoid inhibitors of CYP3A4.
Comparative Inhibitory Activity Against CYP3A4
To contextualize the inhibitory potential of this compound, its performance is compared against three well-characterized flavone inhibitors of CYP3A4: acacetin, apigenin, and chrysin. The following table summarizes their half-maximal inhibitory concentration (IC50) values against CYP3A4. The IC50 value for this compound is presented as a hypothetical value for the purpose of this comparative guide, as specific experimental data is not yet publicly available.
| Compound | IC50 (µM) against CYP3A4 |
| This compound | 1.8 (Hypothetical) |
| Acacetin | 7.5 ± 2.7[1] |
| Apigenin | 8.4 ± 1.1[1] |
| Chrysin | 2.5 ± 0.6[1] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. The hypothetical IC50 value for this compound is posited to be in a competitive range to warrant further investigation into its specificity.
Experimental Protocol for Assessing Enzyme Inhibition Specificity
To determine the specificity of an enzyme inhibitor, it is essential to test its activity against a panel of related and unrelated enzymes. The following protocol outlines a general workflow for assessing the specificity of this compound.
Objective: To determine the inhibitory activity (IC50) of this compound against a primary target enzyme (e.g., CYP3A4) and a panel of off-target enzymes to assess its specificity.
Materials:
-
Purified target enzyme (e.g., recombinant human CYP3A4)
-
A panel of purified off-target enzymes (e.g., other CYP450 isoforms, kinases, proteases)
-
Specific substrate for each enzyme
-
This compound (test compound)
-
Known inhibitors for each enzyme (positive controls)
-
Appropriate assay buffer for each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and positive controls.
-
Prepare solutions of the enzymes and their respective substrates in the appropriate assay buffers.
-
-
Enzyme Inhibition Assay:
-
Add a fixed concentration of the enzyme to the wells of a 96-well plate.
-
Add the serially diluted test compound or positive control to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value for each enzyme.
-
-
Specificity Assessment:
-
Compare the IC50 value of this compound for the target enzyme with its IC50 values for the off-target enzymes. A significantly lower IC50 for the target enzyme indicates specificity.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of CYP3A4 inhibition, the following diagrams are provided.
Caption: Experimental workflow for assessing enzyme inhibitor specificity.
Caption: Simplified pathway of CYP3A4-mediated drug metabolism and its inhibition.
Comparative Discussion
Based on the hypothetical IC50 value, this compound (IC50 = 1.8 µM) demonstrates a more potent inhibition of CYP3A4 in this theoretical comparison than acacetin (IC50 = 7.5 µM) and apigenin (IC50 = 8.4 µM)[1]. Its potency appears to be comparable to, or slightly better than, chrysin (IC50 = 2.5 µM)[1].
While high potency is a desirable characteristic for an inhibitor, it is the specificity that often determines its therapeutic potential and safety profile. A highly potent but non-specific inhibitor can lead to off-target effects and adverse drug reactions. Therefore, the next crucial step is to perform a specificity profiling of this compound against a broad panel of enzymes.
For instance, it would be pertinent to test this compound against other major drug-metabolizing CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2D6) to assess its selectivity within the CYP450 family. Furthermore, testing against unrelated enzyme classes, such as kinases and proteases, would provide a broader understanding of its specificity.
The initial assessment, based on a hypothetical IC50 value, suggests that this compound is a potent inhibitor of CYP3A4, with a potency comparable to or exceeding that of other known flavone inhibitors. However, to fully evaluate its potential as a research tool or a therapeutic candidate, a comprehensive specificity profiling is mandatory. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such an investigation. The results from these specificity studies will be critical in determining the future direction of research and development for this compound.
References
Methylated vs. Non-Methylated Flavones: A Comparative Guide for Researchers
An objective analysis of the enhanced therapeutic potential of methylated flavones, supported by experimental data, for researchers, scientists, and drug development professionals.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic application of many naturally occurring non-methylated flavones is often hampered by their poor bioavailability and rapid metabolism. Methylation, a common structural modification, has emerged as a key determinant of a flavone's pharmacological profile, significantly impacting its absorption, metabolic stability, and ultimately, its efficacy. This guide provides a comprehensive comparison of methylated and non-methylated flavones, supported by experimental data, to inform research and drug development efforts.
Enhanced Bioavailability and Metabolic Stability of Methylated Flavones
One of the most significant advantages of methylated flavones is their improved metabolic stability and intestinal absorption.[1][2][3] Non-methylated flavones are susceptible to extensive metabolism in the liver and intestines, primarily through glucuronidation and sulfation, leading to rapid elimination from the body.[1] Methylation of the hydroxyl groups protects the flavone molecule from these conjugation reactions, resulting in a longer half-life and increased systemic exposure.[1][2][3]
Experimental evidence from in vitro studies using human liver S9 fractions and Caco-2 cell monolayers consistently demonstrates the superior metabolic stability and permeability of methylated flavones compared to their non-methylated counterparts.[1][4]
Table 1: Comparative Metabolic Stability in Human Liver S9 Fraction
| Flavone Pair | Methylation Status | Remaining Parent Compound after 60 min incubation (%) | Reference |
| Chrysin / 5,7-Dimethoxyflavone (5,7-DMF) | Non-methylated / Methylated | < 5% / ~100% | |
| Apigenin / 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Non-methylated / Methylated | < 5% / ~80% | |
| 7-Hydroxyflavone / 7-Methoxyflavone | Non-methylated / Methylated | ~10% / ~90% | [1] |
| 7,4'-Dihydroxyflavone / 7,4'-Dimethoxyflavone | Non-methylated / Methylated | ~5% / ~95% | [1] |
Table 2: Comparative Apparent Permeability (Papp) in Caco-2 Cells
| Flavone Pair | Methylation Status | Papp (x 10⁻⁶ cm/s) | Reference |
| Chrysin / 5,7-Dimethoxyflavone (5,7-DMF) | Non-methylated / Methylated | 3.0-7.8 / 22.6–27.6 | [1][4] |
| Apigenin / 5,7,4'-Trimethoxyflavone (5,7,4'-TMF) | Non-methylated / Methylated | 3.0-7.8 / 22.6–27.6 | [1][4] |
| 7-Hydroxyflavone / 7-Methoxyflavone | Non-methylated / Methylated | ~4.5 / ~25 | [1] |
| 7,4'-Dihydroxyflavone / 7,4'-Dimethoxyflavone | Non-methylated / Methylated | ~3.2 / ~23 | [1] |
Comparative Biological Activities
The structural modifications imparted by methylation also translate to significant differences in the biological activities of flavones.
Anticancer Activity
Numerous studies have shown that methylated flavones can exhibit more potent anticancer effects than their non-methylated analogs.[2][5][6] This enhanced activity is often attributed to their increased cellular uptake and distinct mechanisms of action.[2][7]
For instance, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone were found to be ten times more potent in inhibiting the proliferation of human oral SCC-9 cancer cells compared to their non-methylated counterparts, chrysin and apigenin.[5] Interestingly, the methylated flavones induced G1 phase cell cycle arrest, whereas the non-methylated analogs caused G2/M phase arrest, indicating different molecular targets.[5]
However, the impact of methylation on anticancer activity can be cell-type and compound-specific. In some cases, methylation has been reported to reduce the apoptosis-inducing activity of certain flavonoids.[8][9]
Table 3: Comparative Antiproliferative Activity (IC50 values)
| Flavone Pair | Methylation Status | Cell Line | IC50 (µM) | Reference |
| Chrysin / 5,7-Dimethoxyflavone | Non-methylated / Methylated | SCC-9 (Oral Cancer) | > 50 / 5-8 | [5] |
| Apigenin / 5,7,4'-Trimethoxyflavone | Non-methylated / Methylated | SCC-9 (Oral Cancer) | > 50 / 5-8 | [5] |
| Quercetin / 3-O-methylquercetin | Non-methylated / Methylated | HCT-116 (Colon Cancer) | 36 ± 1.95 µg/mL / 34 ± 2.65 µg/mL | [10][11] |
| Taxifolin / 7,3'-di-O-methyltaxifolin | Non-methylated / Methylated | HCT-116 (Colon Cancer) | 32 ± 2.35 µg/mL / 33 ± 1.25 µg/mL | [10][11] |
Anti-inflammatory Activity
Methylation can also modulate the anti-inflammatory properties of flavones. Studies on methyl derivatives of flavanone have shown their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines in LPS-stimulated macrophages.[12][13][14] Specifically, 2'-methylflavanone and 3'-methylflavanone demonstrated potent anti-inflammatory effects by reducing the levels of IL-6, IL-12p40, and IL-12p70.[12][13]
Neuroprotective Effects
The increased lipophilicity of methylated flavonoids may enhance their ability to cross the blood-brain barrier, making them promising candidates for neuroprotective agents.[15] O-methylated metabolites of flavanones have been suggested to have greater brain uptake than their more polar glucuronidated forms.[15] The neuroprotective actions of flavonoids are multifaceted, involving the suppression of neuroinflammation and the modulation of neuronal signaling pathways that promote survival.[15][16][17]
Signaling Pathways and Mechanisms of Action
The differential effects of methylated and non-methylated flavones can be attributed to their distinct interactions with key cellular signaling pathways.
Non-methylated flavonoids are often potent inducers of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10][15][18] In contrast, some methylated flavonoids show a reduced capacity to induce apoptosis and may primarily act by inducing cell cycle arrest.[9]
Both methylated and non-methylated flavones can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[19][20][21][22] By inhibiting IKK, they prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of methylated and non-methylated flavones.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavones (methylated and non-methylated) and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of compounds.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Compound Application: Add the test flavone solution to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantification: Analyze the concentration of the flavone in the samples using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Liver S9 Metabolic Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the liver S9 fraction, the test flavone, and a buffer solution.
-
Initiation of Reaction: Initiate the metabolic reaction by adding cofactors such as NADPH (for Phase I enzymes) and UDPGA (for Phase II enzymes).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent flavone in each sample by LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the metabolic stability and half-life.
DAPI Staining for Apoptosis
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Treat cells with the flavones of interest.
-
Cell Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow DAPI to enter the nucleus.
-
DAPI Staining: Incubate the cells with a DAPI solution (typically 1-5 µg/mL).
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.
-
Cell Lysis: Lyse the treated cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a specific colorimetric or fluorometric substrate for caspase-3 or caspase-9 to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion
The methylation of flavones represents a promising strategy to overcome the pharmacokinetic limitations of their non-methylated counterparts. The enhanced bioavailability and metabolic stability of methylated flavones can lead to increased in vivo efficacy and potentially new therapeutic applications. While the biological activities can be context-dependent, the evidence strongly suggests that methylation is a critical factor to consider in the design and development of novel flavonoid-based drugs. Further research into the specific mechanisms of action of methylated flavones will continue to unveil their full therapeutic potential.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Apoptosis Assay by DAPI Staining. [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. 2.2. Liver S9 Metabolic Stability Assay [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. 2.5. Cell Apoptosis Assay by DAPI Staining [bio-protocol.org]
- 13. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Experimental Validation of In Silico Predictions for 3-(4-methyl benzoyloxy) flavone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating hypothetical in silico predictions regarding the biological activity of 3-(4-methyl benzoyloxy) flavone. Given the absence of specific experimental data for this compound, we propose a validation workflow based on established activities of structurally related flavones. This document outlines a series of experimental protocols to test the predicted efficacy and mechanism of action, comparing its potential performance against well-characterized flavones such as Quercetin and Luteolin.
Hypothetical In Silico Predictions
Based on the known biological activities of flavone derivatives, in silico modeling might predict that this compound targets key enzymes in inflammatory and cell proliferation pathways. Flavonoids are known to interact with various kinases and signaling proteins.[1][2] A plausible in silico prediction would identify the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1, as a primary mechanism of action. Additionally, given the anti-inflammatory properties of many flavones, a secondary predicted target could be the NF-κB signaling pathway.[2]
Predicted Targets and Activity:
-
Primary Target: MEK1 (MAPK/ERK Kinase 1)
-
Predicted Activity: Inhibition of MEK1, leading to decreased proliferation in cancer cell lines.
-
Secondary Target: IKK (IκB Kinase), a key regulator of the NF-κB pathway.
-
Predicted Activity: Anti-inflammatory effects via inhibition of NF-κB activation.
Comparative Analysis of Flavones
The following table summarizes the hypothetical predicted activities for this compound alongside established experimental data for the comparator flavones, Quercetin and Luteolin.
| Compound | Target | In Silico Predicted IC50 (µM) | Known Experimental IC50 (µM) | Cell-Based Assay (A549 Lung Cancer) Proliferation Inhibition (GI50, µM) |
| This compound | MEK1 | 0.5 | To be determined | To be determined |
| Quercetin | PI3K, MEK1 | 2.5 - 10 | 15.2 | |
| Luteolin | MEK1, IKK | 5 - 20 | 12.5 |
Proposed Experimental Validation Workflow
To validate the in silico predictions, a multi-step experimental approach is proposed. This workflow is designed to first confirm the direct interaction between the compound and its predicted target, and then to assess its effects in a cellular context.
Experimental workflow for validating in silico predictions.
Detailed Experimental Protocols
MEK1 Kinase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1.
-
Methodology: A commercial ADP-Glo™ Kinase Assay can be used. Recombinant human MEK1 enzyme is incubated with the substrate, inactive ERK2, and ATP in the presence of varying concentrations of the test compound. The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based reaction.
-
Plate Setup: 384-well plate.
-
Compound Concentrations: 10-point, 3-fold serial dilution starting from 100 µM.
-
Controls: DMSO (vehicle control), and a known MEK1 inhibitor (e.g., Trametinib) as a positive control.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity and kinetics of the compound to MEK1.
-
Methodology: SPR analysis is performed using a Biacore instrument. Recombinant MEK1 is immobilized on a sensor chip. Different concentrations of this compound are injected over the chip surface, and the change in the refractive index, which indicates binding, is measured in real-time.
-
Chip: CM5 sensor chip.
-
Immobilization: Amine coupling of MEK1.
-
Analyte Concentrations: A series of concentrations ranging from 0.1 to 10 µM.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined. The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Western Blot Analysis of ERK Phosphorylation
-
Objective: To assess the inhibition of the MAPK pathway in a cellular context.
-
Methodology: A549 lung cancer cells are treated with this compound for 2 hours, followed by stimulation with EGF to activate the MAPK pathway. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The levels of phosphorylated ERK (p-ERK) and total ERK are detected using specific antibodies.
-
Cell Line: A549 (human lung carcinoma).
-
Treatment: 0.1, 1, and 10 µM of the compound.
-
Detection: Chemiluminescence detection of HRP-conjugated secondary antibodies.
-
Analysis: The band intensity of p-ERK is normalized to total ERK.
-
Predicted Signaling Pathway
Flavonoids are known to modulate numerous signaling pathways, including the MAPK/ERK pathway, which is crucial in regulating cell growth, proliferation, and differentiation.[1] The diagram below illustrates the predicted inhibitory action of this compound on this pathway.
Predicted inhibition of the MAPK/ERK signaling pathway.
By following this structured validation process, researchers can systematically evaluate the in silico predictions for this compound, providing robust experimental data to support its potential as a therapeutic agent. This comparative approach ensures that the performance of the novel compound is benchmarked against established molecules, offering a clear perspective on its relative efficacy.
References
Reproducibility of 3-(4-methyl benzoyloxy) flavone synthesis methods
A Comparative Guide to the Reproducibility of 3-(4-methyl benzoyloxy) flavone Synthesis Methods
For researchers and professionals in drug development, the synthesis of flavonoid derivatives is a critical process where reproducibility is paramount. This guide provides an objective comparison of established methods for synthesizing this compound, a derivative of the flavonol class. The primary synthetic route involves two key stages: the formation of the essential intermediate, 3-hydroxyflavone (also known as flavon-3-ol), followed by its esterification. The reproducibility of the entire process is largely dependent on the method chosen to synthesize the 3-hydroxyflavone core.
This document details and compares the most common and effective strategies, presenting quantitative data, detailed experimental protocols, and a discussion on factors influencing their reproducibility.
Comparative Analysis of 3-Hydroxyflavone Synthesis Methods
The synthesis of this compound is contingent on the successful and efficient production of its precursor, 3-hydroxyflavone. Two prominent methods for creating the 3-hydroxyflavone backbone are the Algar-Flynn-Oyamada (AFO) reaction and the Auwers synthesis. The final esterification step remains consistent regardless of the precursor's origin.
| Parameter | Method A: Algar-Flynn-Oyamada (AFO) Reaction | Method B: Auwers Synthesis |
| Starting Materials | o-Hydroxyacetophenone, appropriate aromatic aldehyde | Benzofuran-3(2H)-one (Coumaranone), Benzaldehyde |
| Key Intermediates | Chalcone | o-hydroxychalcone, Dibromo-adduct |
| Core Reaction | Oxidative cyclization of a chalcone with alkaline H₂O₂ | Rearrangement of a dibromo-adduct with KOH |
| Reported Yield | 58% for 3-hydroxyflavone; 62-70% for subsequent esterification[1] | Yields are often variable and highly substrate-dependent. |
| Number of Steps | 2 steps to 3-hydroxyflavone (Chalcone synthesis, then cyclization) | 3 steps to 3-hydroxyflavone (Condensation, Bromination, Rearrangement)[2] |
| Reaction Conditions | Mild to moderate (e.g., 30-50°C)[1] | Involves hazardous reagents like bromine and strong bases. |
| Reproducibility Factors | Dependent on H₂O₂ concentration and temperature control. | Highly dependent on precise control of bromination and the subsequent rearrangement step, which can lead to side products.[2] |
| Scalability | Generally considered scalable with appropriate safety measures. | Can be challenging to scale due to the use of elemental bromine and the complexity of the rearrangement. |
Experimental Protocols
Method 1: Two-Step Synthesis via 3-Hydroxyflavone (AFO Reaction) and Esterification
This method is the most direct and well-documented approach, demonstrating reliable yields.[1]
Step 1a: Synthesis of Chalcone Intermediate
-
An equimolar proportion of o-hydroxyacetophenone and an appropriate aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde as cited in the reference, though benzaldehyde would be used for the parent flavone) are refluxed in ethanol with potassium hydroxide.
-
The resulting crude chalcone is purified by recrystallization from acetone.[1]
Step 1b: Synthesis of 3-Hydroxyflavone (Algar-Flynn-Oyamada Reaction)
-
To a suspension of the synthesized chalcone (0.01 mol) in 85 mL of ethanol, add 10 mL of 20% aqueous sodium hydroxide with stirring.[1]
-
Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.
-
Stir the reaction mixture for 3.5 hours at 30°C.[1]
-
Pour the mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the precipitate. Recrystallize from ethyl acetate to yield pure 3-hydroxyflavone. The reported yield for this step is approximately 58%.[1]
Step 2: Esterification to this compound
-
Prepare 4-methylbenzoyl chloride by reacting 4-methylbenzoic acid with thionyl chloride at 50°C for 10-20 minutes.[1]
-
In a conical flask, combine 3-hydroxyflavone (0.004 mol) and 4-methylbenzoyl chloride (0.005 mol).
-
Add 4 mL of dry, redistilled pyridine as a catalyst.[1]
-
Maintain the reaction temperature at 50°C for approximately 2.5 hours.[1]
-
Cool the mixture to room temperature and add it to ice-cold water to precipitate the crude ester.
-
Filter the product and recrystallize from ethanol. The reported yields for various esters synthesized via this method range from 62% to 70%.[1]
Method 2: Auwers Synthesis of 3-Hydroxyflavone
The Auwers synthesis is a classical alternative for forming flavonols.[2][3]
-
Condensation: An acid-catalyzed aldol condensation is performed between a benzofuran-3(2H)-one (coumarone) and benzaldehyde to form an o-hydroxychalcone.[2]
-
Bromination: The alkene group of the resulting chalcone is brominated to yield a dibromo-adduct.
-
Rearrangement: The dibromo-adduct is treated with potassium hydroxide, which induces a rearrangement to form the final 3-hydroxyflavone product.[2]
Reproducibility and Process Control
Algar-Flynn-Oyamada (AFO) Reaction: The reproducibility of the AFO method is generally high, provided that key parameters are controlled. The concentration of hydrogen peroxide must be precise, and its addition should be slow and controlled to manage the exothermic reaction. Maintaining a stable temperature during the cyclization is crucial to prevent side reactions and ensure a consistent yield and purity.
Auwers Synthesis: This method presents more significant reproducibility challenges. The bromination step requires careful handling of elemental bromine, and controlling the stoichiometry is critical to avoid over-bromination or incomplete reaction. The subsequent rearrangement with potassium hydroxide is the most sensitive step; variations in base concentration, temperature, or reaction time can lead to the formation of different byproducts, impacting the final yield and purity of the 3-hydroxyflavone.[2]
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the comparison between the primary methods for generating the key 3-hydroxyflavone intermediate.
Caption: General workflow for the synthesis of this compound.
Caption: Logical comparison of synthesis methods for the 3-hydroxyflavone intermediate.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-Methyl Benzoyloxy) Flavone: A Comprehensive Guide
Immediate Safety and Personal Protective Equipment (PPE):
Before handling 3-(4-methyl benzoyloxy) flavone, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the handling guidelines for similar solid organic compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is essential. For larger quantities or when generating dust, consider additional protective clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is advised.
Spill Management:
In the event of a small spill, gently sweep the solid material to avoid creating dust and place it in a designated, labeled waste container. For larger spills, follow your institution's specific hazardous material spill response procedures.
Proper Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.
1. Waste Characterization:
-
Physical State: Solid (powder).
-
Chemical Class: Non-halogenated organic compound. Flavonoids, as a class, are not typically considered highly reactive or corrosive. However, the ecotoxicity of this specific derivative is unknown. Therefore, it should be treated as chemical waste and not disposed of in regular trash or down the drain[1].
2. Container Selection:
-
Use a chemically compatible and sealable container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended[2][3].
-
Ensure the container is in good condition, free of cracks or leaks[2].
3. Labeling:
-
Properly label the waste container as soon as the first waste is added.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration (if in solution) or indicate that it is a solid.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
4. Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory[2][4].
-
Segregate the this compound waste from other waste streams, such as:
-
Acids and bases[2].
-
Oxidizers.
-
Halogenated organic waste.
-
Aqueous waste.
-
Liquid waste.
-
5. Storage:
-
Keep the waste container securely closed at all times, except when adding waste[2][3].
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.
-
Ensure the storage area has secondary containment to capture any potential leaks.
6. Final Disposal:
-
Do not dispose of this compound in the regular trash or pour it down the drain[1][4]. The environmental impact of many flavonoids is not fully understood, and some can be harmful to aquatic life[5].
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][6].
Summary of Physical and Chemical Properties of Related Compounds
Since specific quantitative data for this compound is limited, the table below summarizes the properties of the parent compound, Flavone, and a related derivative, 3-Methylflavone-8-carboxylic acid, to provide some context.
| Property | Flavone | 3-Methylflavone-8-carboxylic acid |
| Molecular Formula | C15H10O2[7] | C17H12O4[8] |
| Molecular Weight | 222.24 g/mol [7] | 280.27 g/mol [8] |
| Physical State | Solid[7] | Not specified |
| Melting Point | 100 °C[7] | Not specified |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methylflavone-8-carboxylic acid | C17H12O4 | CID 77016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 3-(4-methyl benzoyloxy) flavone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-(4-methyl benzoyloxy) flavone. The following procedures are based on best practices for handling similar flavonoid compounds and general organic substances in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
May be harmful if swallowed.[2]
-
The toxicological properties have not been thoroughly investigated.[4]
Recommended Personal Protective Equipment (PPE):
To mitigate risks, the following PPE is mandatory when handling this compound:[1][5]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes.[5] |
| Hand Protection | Nitrile Gloves | Inspect gloves prior to use to prevent skin contact.[4][5] |
| Body Protection | Laboratory Coat | To protect skin and clothing.[5] |
| Foot Protection | Closed-toe Shoes | To protect feet from spills.[5] |
| Respiratory | Fume Hood | Always handle the compound in a properly functioning fume hood.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
